An In-Depth Technical Guide to 1-Methanesulfonylpropan-2-amine hydrochloride: A Key Intermediate in Pharmaceutical Synthesis
For Immediate Release This technical guide provides a comprehensive overview of 1-Methanesulfonylpropan-2-amine hydrochloride, a crucial building block for researchers, scientists, and professionals in drug development....
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
This technical guide provides a comprehensive overview of 1-Methanesulfonylpropan-2-amine hydrochloride, a crucial building block for researchers, scientists, and professionals in drug development. This document delves into its chemical properties, synthesis, and significant applications in medicinal chemistry, with a focus on its role in the development of therapeutic agents.
Core Compound Identification
1-Methanesulfonylpropan-2-amine hydrochloride is a key pharmaceutical intermediate. Below are its fundamental chemical identifiers.
The synthesis of 1-Methanesulfonylpropan-2-amine hydrochloride typically involves the reaction of a suitable precursor amine with methanesulfonyl chloride. This reaction is a cornerstone of sulfonamide synthesis in medicinal chemistry.
General Synthetic Pathway
The formation of the methanesulfonamide linkage proceeds via a nucleophilic substitution reaction. The primary amine of a 1-aminopropan-2-ol derivative, for instance, would act as the nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. This is followed by the elimination of a chloride ion. A base is typically employed to neutralize the hydrochloric acid generated during the reaction, which drives the chemical equilibrium towards the formation of the sulfonamide product. Subsequent conversion of other functional groups and salt formation with hydrochloric acid would yield the final product.
Caption: Generalized synthetic scheme for 1-Methanesulfonylpropan-2-amine hydrochloride.
Mechanistic Insights
The nucleophilic attack of the amine on the sulfonyl chloride is the rate-determining step. The choice of base is critical to prevent unwanted side reactions and to ensure a high yield. Non-nucleophilic bases such as triethylamine or pyridine are commonly used. The reaction conditions, including solvent and temperature, are optimized to ensure the stability of the reactants and intermediates.
Applications in Drug Discovery and Development
1-Methanesulfonylpropan-2-amine hydrochloride serves as a vital building block in the synthesis of biologically active compounds, largely due to the desirable physicochemical properties imparted by the methanesulfonamide group.[1] This moiety can enhance the binding affinity and solubility of drug molecules.[1]
Role as a Protease Inhibitor Intermediate
This compound is frequently employed in medicinal chemistry for the development of protease inhibitors.[1] Proteases are a class of enzymes that play critical roles in numerous disease pathologies, including viral infections, cancer, and inflammatory conditions. The sulfonamide and amine functionalities within 1-Methanesulfonylpropan-2-amine hydrochloride can interact with the active sites of these enzymes, leading to their inhibition.
While specific protease inhibitors synthesized directly from this intermediate are not extensively detailed in publicly available literature, the structural motif is common in this class of drugs. For example, the sulfonamide group can act as a transition-state mimetic, binding tightly to the catalytic machinery of the protease.
Utility as a Chiral Building Block
1-Methanesulfonylpropan-2-amine hydrochloride is also utilized in the creation of chiral building blocks for asymmetric synthesis.[1] This is of paramount importance in modern drug development, as the therapeutic activity of a drug often resides in a single enantiomer, while the other may be inactive or even contribute to adverse effects. The use of enantiomerically pure starting materials like chiral derivatives of this compound ensures the synthesis of single-enantiomer drugs.
Experimental Protocols
General Laboratory Synthesis of a Methanesulfonamide
Materials:
Primary amine precursor (1.0 eq)
Methanesulfonyl chloride (1.1 eq)
Triethylamine (1.5 eq)
Anhydrous Dichloromethane (DCM)
1 M Hydrochloric Acid
Saturated Sodium Bicarbonate Solution
Brine
Anhydrous Sodium Sulfate
Silica Gel for column chromatography
Procedure:
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the primary amine precursor and anhydrous DCM.
Add triethylamine to the stirring solution.
Cool the mixture to 0 °C in an ice bath.
Add methanesulfonyl chloride dropwise via a syringe, ensuring the internal temperature remains below 5 °C.
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with 1 M HCl.
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Self-Validation: The purity of the synthesized methanesulfonamide can be confirmed by NMR spectroscopy and mass spectrometry. The formation of the hydrochloride salt can be achieved by treating a solution of the purified amine with a stoichiometric amount of HCl in a suitable solvent, followed by precipitation or crystallization.
Caption: A typical workflow for the purification of an amine hydrochloride salt.
Characterization
A thorough characterization is essential to confirm the identity and purity of 1-Methanesulfonylpropan-2-amine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the molecular structure. The proton NMR would show characteristic signals for the methyl and methylene groups, and the carbon NMR would confirm the number of unique carbon environments.
Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H, S=O, and C-S bonds.
Conclusion
1-Methanesulfonylpropan-2-amine hydrochloride is a valuable and versatile intermediate in the field of pharmaceutical sciences. Its structural features make it an attractive building block for the synthesis of complex molecules, particularly in the development of protease inhibitors and chiral therapeutics. The synthetic and purification protocols, while general, provide a solid foundation for its preparation and use in a research and development setting. Further exploration of its applications is likely to yield novel therapeutic agents with improved efficacy and safety profiles.
References
[1] MySkinRecipes. 1-Methanesulfonylpropan-2-amine hydrochloride. Available at: [Link]
A Technical Guide to the Safety Profile and Handling of 1-Methanesulfonylpropan-2-amine HCl
Editor's Note: This document provides a comprehensive safety and handling guide for 1-Methanesulfonylpropan-2-amine hydrochloride (CAS No: 1158368-07-0). As this compound is primarily a research and pharmaceutical interm...
Author: BenchChem Technical Support Team. Date: February 2026
Editor's Note: This document provides a comprehensive safety and handling guide for 1-Methanesulfonylpropan-2-amine hydrochloride (CAS No: 1158368-07-0). As this compound is primarily a research and pharmaceutical intermediate, a publicly available, officially registered Safety Data Sheet (SDS) is not readily accessible. Therefore, this guide has been synthesized through a rigorous analysis of the compound's structure-activity relationships, leveraging safety data from analogous chemical structures and adhering to established principles of chemical hygiene and laboratory safety. It is designed to empower researchers, scientists, and drug development professionals with the critical information needed for safe handling, storage, and emergency management.
Chemical Identity and Physicochemical Profile
1-Methanesulfonylpropan-2-amine HCl is a key building block in medicinal chemistry. Its structure incorporates a primary amine, which as the hydrochloride salt offers aqueous solubility, and a stable methanesulfonyl group. These features make it a valuable intermediate for introducing sulfonamide and amine functionalities into potential drug candidates to modulate properties like solubility and biological target affinity.[1]
Below is the foundational data for the compound.
Caption: Standard Laboratory Safe Handling Workflow
Emergency Procedures and First Aid
Immediate and appropriate action is critical in the event of an exposure. All personnel must be familiar with these procedures before handling the compound.
Table 3: First-Aid Measures
Exposure Route
Protocol
Inhalation
1. Immediately move the affected person to fresh air. [2][3] 2. If breathing is difficult, administer oxygen. If the person is not breathing, perform artificial respiration, but avoid mouth-to-mouth if the substance was ingested or inhaled. [2][3] 3. Seek immediate medical attention. [4][3]
Skin Contact
1. Immediately flush skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. [2][5] 2. Wash the affected area with soap and water. [6] 3. If skin irritation or a rash occurs, seek medical advice. [4] 4. Wash contaminated clothing before reuse. [2]
Eye Contact
1. Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing of the entire eye surface. [2][5] 2. Remove contact lenses if present and easy to do so. Continue rinsing. [4] 3. Seek immediate medical attention from an ophthalmologist. [7]
| Ingestion | 1. Do NOT induce vomiting. [4][3] 2. If the person is conscious, rinse their mouth thoroughly with water. [4][3] 3. Immediately call a poison control center or doctor for treatment advice. [4][8]|
Spill Management
Proper spill response depends on the scale of the incident.
Small Spills (<1 L or <100g):
Ensure proper PPE is worn.
Cover the spill with an inert absorbent material such as sand, vermiculite, or a chemical absorbent pad.
[2][5] 3. Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.
[5] 4. Clean the spill area with soap and water.
[9]* Large Spills (>1 L or >100g):
Evacuate the immediate area and restrict access.
[2][6] 2. Notify your institution's Environmental Health & Safety (EH&S) department and/or dial 911.
[2][6] 3. Do not attempt to clean up a large spill without specialized training and equipment.
Stability, Reactivity, and Storage
Chemical Stability
The compound is expected to be stable under recommended storage conditions.
[10]
Incompatible Materials
Strong Bases: Will neutralize the hydrochloride salt and deprotonate the amine, generating the free base.
Strong Oxidizing Agents: May react exothermically and pose a fire or explosion hazard.
[4]* Acids and Acid Chlorides: May be incompatible.
[10]
Hazardous Decomposition Products
Upon thermal decomposition or combustion, this compound may release toxic and corrosive fumes, including:
Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.
[4][11]* Keep away from incompatible materials.
[4]* The storage area should be designated for corrosive or irritant materials.
[4]
Disposal Considerations
All waste materials, including empty containers and contaminated absorbent from spills, must be treated as hazardous waste.
Dispose of contents and containers at an approved waste disposal plant.
[4][3]* Do not allow the material to enter drains or sewer systems.
[12][13]* Follow all applicable federal, state, and local environmental regulations for chemical waste disposal. [9]Empty containers should be triple-rinsed before disposal or recycling, with the rinsate collected as hazardous waste.
[9]
References
Standard Operating Procedure. (n.d.). Environmental Health and Safety, The University of Texas at Dallas.
Advanced Architectures: Sulfone-Containing Amine Building Blocks in Medicinal Chemistry
Topic: Literature review of sulfone-containing amine building blocks Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The "Sulfone Effect" in...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Literature review of sulfone-containing amine building blocks
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Sulfone Effect" in Drug Design
In the toolkit of modern medicinal chemistry, the sulfone (
) moiety has transcended its traditional role as a simple linker. When coupled with amine functionalities, sulfone-containing building blocks offer a unique "chimeric" profile: they combine the high polarity and hydrogen-bond accepting capability of the sulfone with the basicity and vectoral diversity of amines.
This guide analyzes the structural landscape, synthetic accessibility, and strategic application of sulfone-containing amine building blocks.[1] We focus on their role as bioisosteres for carbonyls and their ability to modulate metabolic stability by blocking metabolically labile sites (e.g., reducing
-oxidation potential or blocking aromatic hydroxylation via electron withdrawal).
Key Technical Advantages:
Dipole Modulation: The strong dipole of the sulfone group can orient the molecule within a binding pocket, often serving as a "molecular anchor."
Metabolic Shielding: Unlike their sulfide precursors, sulfones are metabolically inert to further oxidation by CYPs and FMOs.
Acidity Tuning: The electron-withdrawing nature of the sulfone (
) acidifies -protons, enabling unique C-H functionalization strategies during lead optimization.
Structural Taxonomy of Building Blocks
The utility of these reagents is best understood through their topology. We categorize them into Acyclic (flexible linkers) and Cyclic (conformationally restricted scaffolds).
Acyclic
-Amino Sulfones
The most prevalent class, often derived from taurine or cysteine. They serve as flexible linkers that introduce a specific distance between the amine cation and the H-bond accepting sulfone oxygens.
General Formula:
Key Example: The chiral ethylamine core found in Apremilast (PDE4 inhibitor).
Cyclic Scaffolds (The "S-Heterocycles")
Cyclization locks the amine vector, reducing the entropic penalty of binding.
4-Membered (Thietanes): High ring strain. 3-aminothietane 1,1-dioxide is a compact, polar spacer often used to replace cyclobutane or azetidine to lower lipophilicity (
).
5-Membered (Sulfolanes): 3-aminosulfolane derivatives. Stable, non-aromatic rings that mimic pyrrolidines but with altered polarity.
6-Membered (Thianes): 4-aminotetrahydro-2H-thiopyran 1,1-dioxide.[2] A direct bioisostere for piperidine or cyclohexylamine, often used to improve water solubility.
Visualization: Structural Classification
Figure 1: Taxonomy of sulfone-containing amine building blocks, categorizing them by ring size and flexibility.
Synthetic Methodologies
The construction of these blocks generally follows two "Disconnect Approaches": Oxidation of Sulfides (S-oxidation) or C-S Bond Formation (Michael Addition).
Pathway A: Oxidation of Pre-existing Aminosulfides
This is the most robust method for cyclic systems. One starts with the commercially available aminothioether (or its N-protected variant) and oxidizes the sulfur.
Reagents:
-CPBA (meta-chloroperbenzoic acid) or Oxone ().
Critical Control:
-oxidation is a competing side reaction. Primary amines must be protonated (acidic media) or protected (Boc/Cbz) prior to oxidation to prevent N-oxide formation.
Pathway B: Aza-Michael Addition to Vinyl Sulfones
Ideal for acyclic
-amino sulfones.
Mechanism: A vinyl sulfone (strong Michael acceptor) reacts with a primary or secondary amine.
Regioselectivity: Exclusively
-addition due to the electron-withdrawing sulfone.
Green Chemistry: These reactions often proceed in water or ethanol without metal catalysts.
Visualization: Synthetic Decision Tree
Figure 2: Synthetic decision tree for selecting the optimal route based on the target scaffold topology.
Case Study: Apremilast (Otezla®)
Apremilast represents the premier example of a chiral
Role of Sulfone: The sulfone moiety in the 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl side chain is critical. It acts as a hydrogen bond acceptor within the PDE4 active site and rigidly orients the phenyl ring via the gauche effect inherent to sulfones.
Building Block: The synthesis relies on the resolution of the
-amino sulfone amine using N-acetyl-L-leucine or L-pyroglutamic acid to obtain the (S)-enantiomer with high optical purity (>98% ee). This underscores the importance of chiral sulfone-amine building blocks in modern pipelines [1].
Experimental Protocol: Synthesis of N-Boc-4-Aminothiane 1,1-Dioxide
Objective: To synthesize a scalable, protected cyclic sulfone amine building block. This protocol validates the "Oxidation Pathway" described above.
-CPBA (77% max, remainder water/benzoic acid) OR Oxone.
Solvent: Dichloromethane (DCM) for mCPBA; Methanol/Water for Oxone.
Quench: Sodium thiosulfate (
), Sodium bicarbonate ().
Methodology (mCPBA Route)
Preparation: Dissolve N-Boc-4-aminothiane (10.0 mmol, 2.17 g) in DCM (50 mL). Cool the solution to 0°C in an ice bath.
Oxidation: Slowly add
-CPBA (2.5 equivalents, 25.0 mmol) portion-wise over 20 minutes. Note: The reaction is exothermic. Maintain internal temperature < 10°C.
Reaction: Remove ice bath and allow to stir at Room Temperature (RT) for 4 hours. Monitor by TLC (stain with ninhydrin or KMnO4). Sulfone is significantly more polar than sulfide.
Quench: Cool back to 0°C. Add saturated aqueous
(30 mL) to destroy excess peroxide (starch-iodide paper test should be negative).
Workup:
Add saturated aqueous
(50 mL) to neutralize benzoic acid byproduct.
Extract with DCM (3 x 50 mL).
Wash combined organics with Brine.
Dry over
, filter, and concentrate in vacuo.
Purification: The crude product is often pure enough (>95%) for use. If necessary, recrystallize from Ethanol/Hexanes or purify via silica flash chromatography (Gradient: 20% -> 60% EtOAc in Hexanes).
Yield: Typically 85-95%.
Data Validation:
1H NMR: Look for the downfield shift of protons adjacent to sulfur (
-protons) from ~2.6 ppm (sulfide) to ~3.0-3.2 ppm (sulfone).
IR: Characteristic strong sulfone stretches at ~1300
(asymmetric) and ~1140 (symmetric).
Comparison of Key Building Blocks
Building Block Name
Ring Size
LogP (Calc)
Primary Application
Key Property
3-Aminothietane 1,1-dioxide
4
-1.2
Fragment-based design
Minimal steric footprint; lowers lipophilicity.
3-Aminosulfolane
5
-0.8
Scaffold hopping
Bioisostere for 3-aminopyrrolidine; non-basic ring N.
4-Aminothiane 1,1-dioxide
6
-0.5
Solubility enhancement
Bioisostere for piperidine; highly polar.
Taurine (and derivatives)
Acyclic
-1.5
Linker chemistry
Flexible; zwitterionic capability.
References
Man, H. W., et al. (2009).[4] "Discovery of (S)-N-{2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide (Apremilast), a Potent and Orally Active Phosphodiesterase 4 and Tumor Necrosis Factor-α Inhibitor."[4] Journal of Medicinal Chemistry, 52(6), 1522–1524.[4] Link
Palchykov, V. A., et al. (2018). "Multigram scale synthesis of 3,4- and 3,6-dihydro-2H-thiopyran 1,1-dioxides and features of their NMR spectral behavior." Synthetic Communications, 48(17), 2198-2205.[5] Link
Ayeti, D., et al. (2024).[6] "Synthesis Methods of 3-Amino Thietane and its Derivatives." Journal of Community Pharmacy Practice, 4(3).[6] Link
Scott, K. A., et al. (2009). "A novel heterocyclic scaffold formed by ring expansion of a cyclic sulfone to sulfonamides." Organic Letters, 11(23), 5470-5472. Link
Enamine Ltd. "Cyclic Sulfones Product Focus." Enamine.net. Link
A Technical Guide to the Solubility Profile of 1-Methanesulfonylpropan-2-amine Hydrochloride: Theoretical Principles and Practical Determination
Abstract This technical guide provides a comprehensive framework for understanding, determining, and interpreting the solubility profile of 1-Methanesulfonylpropan-2-amine hydrochloride. As a hydrochloride salt of a prim...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive framework for understanding, determining, and interpreting the solubility profile of 1-Methanesulfonylpropan-2-amine hydrochloride. As a hydrochloride salt of a primary amine containing a sulfonyl group, this compound's solubility is paramount for its application in pharmaceutical research and development.[1] This document, intended for researchers, scientists, and drug development professionals, synthesizes theoretical principles with field-proven experimental methodologies. We will explore the molecular characteristics governing solubility, present a detailed, self-validating protocol for thermodynamic solubility determination using the gold-standard shake-flask method, and provide a structure for data presentation and interpretation. The causality behind each experimental choice is explained to ensure both technical accuracy and practical applicability.
Introduction: The Critical Role of Solubility
In the landscape of drug discovery and development, solubility is a foundational physicochemical property that dictates a compound's fate.[2] Poor aqueous solubility can lead to unreliable results in in vitro assays, hinder formulation development, and result in poor bioavailability, ultimately increasing development costs and risk of failure.[3] 1-Methanesulfonylpropan-2-amine hydrochloride is an organic salt used as an intermediate in pharmaceutical synthesis.[1] Its structure, featuring both a primary amine and a sulfonyl group, suggests complex interactions with various solvents. Therefore, a thorough understanding of its solubility in both aqueous and organic media is not merely a characterization step but a critical prerequisite for its effective use in lead identification, optimization, and formulation.[4] This guide provides the scientific rationale and a robust experimental protocol to accurately characterize this key parameter.
Physicochemical Properties and Predicted Solubility Behavior
A molecule's structure is the primary determinant of its solubility. The principle of "like dissolves like" serves as a useful heuristic, suggesting that substances with similar intermolecular forces are more likely to be miscible.[5][6]
Molecular Structure Analysis
1-Methanesulfonylpropan-2-amine hydrochloride is a salt composed of a protonated 2-aminopropane cation with a methanesulfonyl group at the 1-position, and a chloride anion. Key functional groups influencing solubility are:
Ammonium Group (-NH3+): As a hydrochloride salt, the primary amine is protonated, forming an ionic center. This allows for strong ion-dipole interactions with polar solvents.
Sulfonyl Group (-SO2-): The sulfonyl group is highly polar and can act as a hydrogen bond acceptor, further enhancing interactions with polar, protic solvents.[7]
Propyl Backbone: A short, three-carbon chain that contributes a minor non-polar character to the molecule.
Theoretical Solubility in Water
Water is a highly polar, protic solvent capable of extensive hydrogen bonding.[8] Given the ionic nature of the hydrochloride salt and the presence of polar functional groups, 1-Methanesulfonylpropan-2-amine hydrochloride is predicted to be highly soluble in water.[9][10] The primary dissolution mechanism will involve the hydration of the ammonium cation and chloride anion through strong ion-dipole forces, supplemented by hydrogen bonding between water molecules and the sulfonyl group's oxygen atoms.[11]
The Critical Influence of pH
Most pharmaceutical compounds are weak acids or bases, making their solubility highly dependent on the pH of the aqueous medium.[12] 1-Methanesulfonylpropan-2-amine hydrochloride is the salt of a weak base. In solution, an equilibrium exists between the protonated (ammonium ion) form and the non-ionized (free amine) form.
R-NH₃⁺ ⇌ R-NH₂ + H⁺
According to Le Châtelier's principle, in acidic conditions (low pH), the equilibrium will shift to the left, favoring the charged, protonated form. Since ionic species are generally more water-soluble than their neutral counterparts, the solubility of 1-Methanesulfonylpropan-2-amine hydrochloride is expected to be highest at low pH and decrease as the pH increases towards and beyond the pKa of the amine.[13][14][15] This pH-dependent solubility is a critical factor in drug absorption, as the compound travels through the varying pH environments of the gastrointestinal tract.
Predicted Solubility in Organic Solvents
The solubility in organic solvents will vary significantly based on the solvent's polarity and its ability to form hydrogen bonds.[5]
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydroxyl group and can engage in hydrogen bonding. While solubility is expected to be lower than in water, the compound should exhibit moderate to good solubility in these solvents due to dipole-dipole interactions and hydrogen bonding.[16]
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have a dipole moment but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. Solubility is anticipated to be moderate, driven by dipole-dipole interactions. Kinetic solubility testing often begins by dissolving compounds in DMSO.[4]
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and cannot form hydrogen bonds. Due to the highly polar and ionic nature of the hydrochloride salt, 1-Methanesulfonylpropan-2-amine hydrochloride is predicted to have very low to negligible solubility in non-polar solvents.[7]
Experimental Determination of Thermodynamic Solubility
While theoretical predictions are valuable, empirical measurement is essential for accurate characterization. Thermodynamic solubility, which measures the concentration of a compound in a saturated solution at equilibrium, is the most relevant value for formulation and biopharmaceutical studies.[3]
The Shake-Flask Method: The Gold Standard
The shake-flask method is widely regarded as the most reliable and definitive technique for measuring thermodynamic solubility.[17] The core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium.
Causality Behind the Protocol
Every step in the shake-flask protocol is designed to ensure the system reaches a true thermodynamic equilibrium and that the subsequent analysis is accurate.
Using Excess Solid: This is a mandatory condition to ensure that the solvent is fully saturated with the solute. If all the solid dissolves, the measurement reflects a concentration, not the solubility limit.[18]
Equilibration Time (24-72 hours): Reaching equilibrium is not instantaneous. Shaking or agitating the slurry for an extended period ensures that the dissolution process is complete. For many compounds, 24 to 72 hours is sufficient to reach a stable concentration plateau.[18]
Temperature Control: Solubility is temperature-dependent. Conducting the experiment in a temperature-controlled environment (e.g., 25 °C or 37 °C) is crucial for reproducibility and relevance.[18]
Phase Separation: It is critical to completely remove all undissolved solid particles before analysis. Any suspended solids will be measured along with the dissolved compound, leading to an overestimation of solubility. This is achieved through centrifugation or filtration.[18]
Step-by-Step Protocol for Aqueous & Organic Solubility Determination
Preparation: Add an excess amount of solid 1-Methanesulfonylpropan-2-amine hydrochloride to a known volume of the chosen solvent (e.g., purified water, pH-adjusted buffer, ethanol, etc.) in a sealed, inert container (e.g., a glass vial). An excess is typically confirmed visually by the presence of undissolved solid.
Equilibration: Place the sealed containers in a shaker or on a rotator in a temperature-controlled incubator (e.g., 25 °C). Agitate the samples for at least 24 hours. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h and 48h) to ensure the measured concentration does not change.[18]
Phase Separation: After equilibration, allow the samples to stand briefly to let the bulk of the solid settle. Carefully withdraw an aliquot of the supernatant and separate the remaining solid particles using one of the following methods:
Centrifugation: Centrifuge the aliquot at high speed (e.g., >10,000 rpm) to pellet any suspended solids.
Filtration: Filter the aliquot through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter). The first few drops should be discarded to saturate the filter membrane.
Sample Preparation for Analysis: Immediately after separation, dilute the clear filtrate or supernatant with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.[3][19]
Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure precision.
Diagram: Shake-Flask Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation and Interpretation
Systematic data presentation is crucial for comparison and analysis. All quantitative solubility data should be summarized in a structured table.
Table: Solubility Profile of 1-Methanesulfonylpropan-2-amine hydrochloride
Solvent
Solvent Type
Temperature (°C)
pH (for aqueous)
Solubility (mg/mL)
Purified Water
Polar Protic
25
Measured pH
Experimental Value
pH 1.2 Buffer
Polar Protic
25
1.2
Experimental Value
pH 4.5 Buffer
Polar Protic
25
4.5
Experimental Value
pH 7.4 Buffer
Polar Protic
25
7.4
Experimental Value
Methanol
Polar Protic
25
N/A
Experimental Value
Ethanol
Polar Protic
25
N/A
Experimental Value
Acetonitrile
Polar Aprotic
25
N/A
Experimental Value
Hexane
Non-Polar
25
N/A
Experimental Value
Diagram: Factors Influencing Solubility
Caption: Key Molecular and Solvent Factors Governing Solubility.
Conclusion
The solubility profile of 1-Methanesulfonylpropan-2-amine hydrochloride is governed by its ionic salt character and the presence of polar functional groups. It is predicted to be highly soluble in water, with solubility strongly dependent on pH, and significantly less soluble in non-polar organic solvents. This guide provides the theoretical foundation to understand this behavior and a robust, step-by-step experimental protocol based on the gold-standard shake-flask method to accurately quantify its thermodynamic solubility. By applying this systematic approach, researchers can generate reliable and reproducible data essential for advancing drug development programs.
Quora. How to perform the shake flask method to determine solubility. [Link]
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
Open Oregon Educational Resources. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. [Link]
An In-Depth Technical Guide to Predicting the Metabolic Stability of 1-Methanesulfonylpropan-2-amine hydrochloride
Foreword: Charting the Metabolic Fate of a Novel Pharmaceutical Intermediate In the landscape of drug discovery and development, understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of establi...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Charting the Metabolic Fate of a Novel Pharmaceutical Intermediate
In the landscape of drug discovery and development, understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of establishing its pharmacokinetic profile and, ultimately, its clinical viability. A compound's metabolic stability dictates its half-life, bioavailability, and potential for generating active or toxic metabolites.[1][2][3][4] This guide provides a comprehensive framework for predicting the metabolic stability of 1-Methanesulfonylpropan-2-amine hydrochloride, a pharmaceutical intermediate featuring key functional groups—a primary amine and a methanesulfonyl moiety—that are of significant interest in medicinal chemistry.[5]
While specific metabolic data for this compound is not publicly available, this document serves as a predictive and methodological blueprint.[6] We will leverage established principles of drug metabolism and state-of-the-art analytical techniques to construct a robust strategy for its evaluation. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols necessary for a thorough metabolic stability assessment.
Structural Analysis and Predicted Metabolic Pathways
The structure of 1-Methanesulfonylpropan-2-amine hydrochloride is the primary determinant of its interaction with metabolic enzymes. The molecule possesses two key functionalities susceptible to biotransformation: a primary aliphatic amine and a methyl sulfone group.
Chemical Structure: 1-Methanesulfonylpropan-2-amine hydrochloride
Molecular Formula: C₄H₁₂ClNO₂S
Key Functional Groups: Primary amine, Sulfone
Based on these features, we can predict several potential metabolic pathways, primarily categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[7][8]
Predicted Phase I Metabolic Pathways:
N-Oxidation: The primary amine is susceptible to oxidation by Cytochrome P450 (CYP) enzymes and Flavin-containing Monooxygenases (FMOs) to form a hydroxylamine.[9] Further oxidation could lead to a nitroso intermediate.
Oxidative Deamination: CYP-mediated oxidation of the carbon alpha to the amine group can lead to an unstable carbinolamine intermediate, which can then spontaneously cleave to form a ketone and release ammonia.
S-Oxidation: While the sulfur atom is already in a high oxidation state (sulfone), further oxidation is unlikely. However, metabolism at the methyl group of the sulfone is possible.
C-Hydroxylation: Oxidation of aliphatic carbon atoms, distant from the electron-withdrawing sulfone group, is a possibility, though often a minor pathway for such structures.
Predicted Phase II Metabolic Pathways:
N-Glucuronidation: The primary amine can be directly conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).
N-Acetylation: N-acetyltransferases (NATs) can acetylate the primary amine.
Sulfonation: While the molecule contains a sulfone, the primary amine could potentially undergo sulfonation by sulfotransferases (SULTs), though this is less common than glucuronidation for primary amines.
The following diagram illustrates these potential primary metabolic routes.
Caption: Predicted Phase I and Phase II metabolic pathways.
In Silico Prediction of Metabolic Stability
Before embarking on resource-intensive in vitro experiments, computational models provide a valuable first pass at predicting metabolic liabilities.[10][11] These in silico tools use quantitative structure-activity relationship (QSAR) models and machine learning algorithms trained on large datasets of known drug metabolism.[4][12][13]
Methodology:
Software Selection: Utilize established platforms such as StarDrop™, ADMET Predictor™, or similar software that predict sites of metabolism and CYP inhibition/induction potential.
Input: Provide the 2D structure (SMILES or SDF format) of 1-Methanesulfonylpropan-2-amine.
Analysis:
Site of Metabolism (SOM) Prediction: The software will highlight atoms most likely to undergo metabolic transformation, typically by CYP isoforms (e.g., CYP3A4, 2D6, 2C9). For this compound, the primary amine and the adjacent carbon are expected to be identified as primary SOMs.
CYP Inhibition/Induction: Assess the likelihood of the compound acting as an inhibitor or inducer of major CYP enzymes.
Metabolite Prediction: Generate a list of probable metabolites based on known biotransformation rules.[14]
Trustworthiness and Self-Validation: In silico predictions are probabilistic, not deterministic. Their value lies in guiding experimental design. For instance, if a specific CYP isoform is predicted to be heavily involved, this can be confirmed experimentally using recombinant enzymes. The concordance between in silico predictions and subsequent in vitro results validates the computational model for this chemical class.
In Vitro Metabolic Stability Assessment: The Liver Microsomal Assay
The foundational experiment for assessing metabolic stability is the liver microsomal stability assay.[2][15][16] Liver microsomes are vesicles of the endoplasmic reticulum containing a high concentration of Phase I enzymes, particularly CYPs.[2][16] This assay measures the rate of disappearance of the parent compound over time, allowing for the calculation of key pharmacokinetic parameters.[16][17]
The following workflow diagram outlines the key stages of the assay.
A Senior Application Scientist's Guide to Pharmacophore Modeling: A Case Study with the 1-Methanesulfonylpropan-2-amine Scaffold
Abstract Pharmacophore modeling is a cornerstone of modern, computer-aided drug discovery, serving to distill the complex interactions between a ligand and its target into a simplified, 3D representation of essential che...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Pharmacophore modeling is a cornerstone of modern, computer-aided drug discovery, serving to distill the complex interactions between a ligand and its target into a simplified, 3D representation of essential chemical features.[1][2] This guide provides an in-depth, technical walkthrough of the principles and practices of ligand-based pharmacophore modeling. While the 1-Methanesulfonylpropan-2-amine scaffold is not widely documented in existing pharmacophore literature, its inherent structural features—a hydrogen bond-donating secondary amine, hydrogen bond-accepting sulfonyl group, and an aliphatic backbone—make it an excellent candidate for demonstrating the development of a pharmacophore hypothesis from a novel chemical series. We will navigate the complete workflow, from initial data set preparation and feature analysis to rigorous model validation and application in a virtual screening cascade. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply pharmacophore modeling to new or underexplored chemical scaffolds.
Introduction: The Power of the Pharmacophore in Rational Drug Design
A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to exert a specific biological activity.[3] These models move beyond the 2D chemical structure to define the essential three-dimensional arrangement of features like hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and charged groups.[4][5] By focusing on these interaction points rather than the underlying chemical scaffold, pharmacophore models become powerful tools for scaffold hopping—identifying structurally diverse molecules that can achieve the same biological effect.[1]
Pharmacophore modeling can be broadly categorized into two approaches:
Structure-Based Pharmacophore (SBP): Derived from the 3D structure of a protein-ligand complex, this method directly maps the observed interactions in the binding site.[1][4][6]
Ligand-Based Pharmacophore (LBP): Employed when a high-quality target structure is unavailable, this approach deduces common chemical features from a set of known active ligands.[3][4][7]
This guide will focus on the Ligand-Based Pharmacophore (LBP) approach, as it is the most applicable scenario for a novel chemical series like one built around the 1-Methanesulfonylpropan-2-amine scaffold.
The sulfonamide group, a key component of our scaffold, is a versatile and privileged motif in medicinal chemistry, found in drugs targeting a wide array of diseases, including cancers, viral infections, and inflammatory conditions.[8][9] Its derivatives are known to inhibit enzymes like carbonic anhydrases and proteases, making this scaffold a promising starting point for inhibitor design.[8][10]
Part 1: The Foundation - Dataset Curation and Ligand Preparation
The quality of a ligand-based pharmacophore model is entirely dependent on the quality of the input data.[11] A well-curated dataset of active compounds is the most critical factor for success.
Assembling the Training Set
For this case study, we will hypothesize a training set of 15-20 molecules built around the 1-Methanesulfonylpropan-2-amine core. An ideal training set should include:
High Potency: A core group of 5-10 highly active compounds (e.g., IC50 < 100 nM).
Structural Diversity: The analogs should feature variations at multiple points of the scaffold to ensure the identified common features are essential for activity and not just incidental to a common chemotype.
Activity Range: The dataset should span at least 3-4 orders of magnitude in biological activity. This contrast is crucial for the modeling algorithm to discriminate between essential and non-essential features.
Table 1: Hypothetical Training Set of 1-Methanesulfonylpropan-2-amine Analogs and their Biological Activity
Compound ID
R1-Group
R2-Group
IC50 (nM)
pIC50
Activity Class
MOL-001
H
4-Chlorophenyl
15
7.82
Active
MOL-002
H
3,4-Dichlorophenyl
8
8.10
Active
MOL-003
H
Naphthyl
25
7.60
Active
MOL-004
Methyl
4-Chlorophenyl
150
6.82
Moderately Active
MOL-005
H
4-Methoxyphenyl
90
7.05
Active
MOL-006
H
Cyclohexyl
1200
5.92
Inactive
MOL-007
H
Pyridin-3-yl
45
7.35
Active
MOL-008
H
4-Trifluoromethylphenyl
12
7.92
Active
MOL-009
Acetyl
4-Chlorophenyl
5500
5.26
Inactive
MOL-010
H
Biphenyl
30
7.52
Active
MOL-011
H
Phenyl
250
6.60
Moderately Active
MOL-012
H
Thiophen-2-yl
85
7.07
Active
MOL-013
H
4-tert-Butylphenyl
60
7.22
Active
MOL-014
H
Quinolin-6-yl
22
7.66
Active
MOL-015
H
3-Chlorophenyl
75
7.12
Active
Rigorous Ligand Preparation Protocol
The goal of this phase is to generate realistic 3D conformations for each ligand, as this is the input for the alignment and feature mapping algorithms.
Step-by-Step Protocol:
2D Structure Cleanup: Load the 2D structures of the training set into a molecular modeling suite (e.g., MOE, Schrödinger Maestro, Discovery Studio). "Wash" the molecules to neutralize salts, correct protonation states at a physiological pH (e.g., 7.4), and enumerate possible tautomers. This step is critical as protonation and tautomeric states directly impact feature definition.[12]
2D to 3D Conversion: Convert the cleaned 2D structures into initial 3D representations.
Conformational Analysis: For each flexible molecule, generate a diverse ensemble of low-energy conformations. This is arguably the most crucial step in LBP. The assumption is that one of the generated conformers will closely resemble the "bioactive conformation"—the shape the molecule adopts when bound to its target.[4] A typical energy window for conformer generation is 15-20 kcal/mol above the global minimum.
Energy Minimization: Subject each generated conformer to a final energy minimization using a suitable force field (e.g., MMFF94x or OPLS3e) to relieve any steric strain and arrive at a stable 3D structure.
Part 2: Pharmacophore Hypothesis Generation
With a prepared set of 3D ligands, the next step is to identify a common 3D arrangement of pharmacophoric features that is shared among the most active molecules.
Defining Pharmacophoric Features
Based on the 1-Methanesulfonylpropan-2-amine scaffold, we can anticipate the following key features:
Hydrogen Bond Acceptor (HBA): The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors.
Hydrogen Bond Donor (HBD): The secondary amine is a clear hydrogen bond donor.
Hydrophobic/Aromatic (HY/ARO): The variable R-group (in our hypothetical dataset, the R2-group) will likely define a key hydrophobic or aromatic interaction region. The aliphatic backbone itself can also contribute to hydrophobic interactions.
Common Feature Pharmacophore Generation Workflow
This process involves aligning the molecules and identifying the shared features.
Most modeling software (e.g., Phase, Catalyst, LigandScout) automates this process.[3] It superimposes the conformers of the active molecules in all possible ways, searching for a common spatial arrangement of features. The result is a set of ranked hypotheses, with scores based on how well they map the features of the active compounds and align them.
A hypothetical top-ranked model for our scaffold might consist of:
One HBD (from the amine)
One HBA (from a sulfonyl oxygen)
One Aromatic Ring (from the R2-substituent)
Part 3: The Litmus Test - Rigorous Model Validation
A generated pharmacophore is merely a hypothesis until it is validated. Validation aims to prove that the model can differentiate known active compounds from inactive or random molecules and is not a result of chance.[13]
Test Set Validation
The first line of validation is to use the model to screen a "test set"—a separate group of compounds with known activities that were not used in model generation. A good model should correctly classify the majority of active compounds in the test set as "hits" and the majority of inactives as "non-hits."
Decoy Set Screening & Güner-Henry (GH) Score
A more robust method is screening a large database of "decoy" molecules (presumed inactives, often with similar physical properties but different topologies) seeded with the known actives. The quality of the model is then assessed using statistical metrics.[14][15]
The Güner-Henry (GH) score is a widely accepted metric for this purpose.[16][17] It ranges from 0 (a null model) to 1 (an ideal model), balancing the yield of actives in the hit list against the percentage of actives found. A GH score greater than 0.7 indicates a very good and reliable model.[14][15][17]
The GH score is calculated using the following parameters:
Ht: Total number of hits retrieved from the database.
Ha: Number of active compounds in the hit list.
A: Total number of active compounds in the database.
Table 2: Example Validation Metrics for a Hypothetical Pharmacophore Model
Parameter
Description
Value
D
Total molecules in decoy database
10,000
A
Total known actives in database
100
Ht
Total hits retrieved by model
250
Ha
Actives found in the hit list
85
%Y
Yield of Actives in Hit List
34.0%
%A
Percent of Actives Retrieved
85.0%
E
Enrichment Factor
34.0
GH Score
Goodness of Hit Score
0.82
A GH score of 0.82 would strongly suggest that the pharmacophore model is robust, predictive, and suitable for use in virtual screening.
Part 4: Application in Drug Discovery - Virtual Screening
The ultimate goal of creating a pharmacophore model is to use it as a 3D query to search large chemical databases for novel, structurally diverse compounds that match the hypothesis.[2][6][18]
Virtual Screening Cascade
A pharmacophore search is typically the first step in a multi-stage virtual screening cascade designed to efficiently filter millions of compounds down to a manageable number for experimental testing.
Caption: A typical virtual screening cascade workflow.
Protocol Steps:
Database Preparation: Ensure the screening database contains high-quality, 3D, multi-conformational representations of each molecule.
Pharmacophore Search: Use the validated pharmacophore model as a query. This step rapidly discards molecules that cannot match the required 3D feature arrangement.
ADMET/Property Filtering: The initial hits are filtered based on drug-likeness criteria, such as Lipinski's Rule of Five, and screened for promiscuous compounds or pan-assay interference compounds (PAINS).
Molecular Docking: If a target structure is available, the remaining hits can be docked into the binding site to predict their binding mode and rank them based on a scoring function. This adds a layer of structure-based validation.[2]
Hit Selection: The final, highest-ranking compounds are visually inspected by a medicinal chemist before being selected for purchase and biological testing.
Conclusion and Authoritative Grounding
This guide has outlined a comprehensive and scientifically rigorous workflow for ligand-based pharmacophore modeling, using the novel 1-Methanesulfonylpropan-2-amine scaffold as a practical case study. By adhering to the principles of meticulous data preparation, robust hypothesis generation, and stringent statistical validation, it is possible to develop a powerful predictive model. Such a model serves as an invaluable tool in modern drug discovery, enabling the efficient exploration of vast chemical space to identify novel lead compounds with diverse scaffolds, ultimately accelerating the journey from initial concept to clinical candidate.[1][2] The integration of pharmacophore modeling with other computational techniques like molecular docking and AI/machine learning continues to enhance its predictive power and solidify its role as a key strategy in rational drug design.[11]
References
Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. (2022). Journal of Biomolecular Structure and Dynamics. [Link]
The recent progress of sulfonamide in medicinal chemistry. (2020). Systematic Reviews in Pharmacy. [Link]
Role of Pharmacophores in Virtual Screening and Drug Discovery. (2026). ResearchGate. [Link]
Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2025). Journal of Medicinal Chemistry. [Link]
Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. (2019). MDPI. [Link]
Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. (2023). ACS Omega. [Link]
Current development in sulfonamide derivatives to enable CNS-drug discovery. (2025). Medicinal Research Reviews. [Link]
Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. (2019). PubMed. [Link]
Pharmacophore modeling: advances and pitfalls. (2026). Frontiers in Chemistry. [Link]
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B. [Link]
Sulfonamide a Valid Scaffold for Antioxidant Drug Development. (2023). Antioxidants. [Link]
Pharmacophore modeling: advances and pitfalls. (N/A). PMC. [Link]
Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014). Drug Design, Development and Therapy. [Link]
In Silico Design of Human IMPDH Inhibitors Using Pharmacophore Mapping and Molecular Docking Approaches. (N/A). PMC. [Link]
Pharmacophore-Based Design of New Chemical Scaffolds as Translational Readthrough-Inducing Drugs (TRIDs). (N/A). PMC. [Link]
Pharmacophore model evaluation based on the Güner-Henry scoring method. (N/A). ResearchGate. [Link]
Pharmacophore Modeling in Drug Discovery and Development: An Overview. (N/A). ResearchGate. [Link]
An overview on a Computer-Aided Drug Design by Pharmacophore modelling and Virtual screening approach. (2024). International Journal of Health and Sceintific Research. [Link]
Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. (2018). MDPI. [Link]
Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. (2022). Preprints.org. [Link]
Structure-Based Pharmacophore Design and Virtual Screening for Novel Tubulin Inhibitors with Potential Anticancer Activity. (2019). PMC. [Link]
Ligand based pharmacophore modelling and integrated computational approaches in the quest for small molecule inhibitors against hCA IX. (2024). PMC. [Link]
Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. (2021). RSC Publishing. [Link]
The validation of Model_1 by Güner-Henry (GH) scoring method. (N/A). ResearchGate. [Link]
Pharmacophore Modeling for Targets with Extensive Ligand Libraries: A Case Study on SARS-CoV-2 Mpro. (2025). JoVE. [Link]
Chapter 6: Pharmacophore Models in Drug Design. (N/A). Royal Society of Chemistry. [Link]
QA Pharmacophore Modeling for Potential Drug Discovery. (N/A). BioDuro. [Link]
Technical Guide: Toxicology and Handling of Methanesulfonylpropan-amine Salts
Executive Summary & Chemical Identity Methanesulfonylpropan-amine salts (specifically 3-(methylsulfonyl)propan-1-amine hydrochloride, CAS 26209-83-6) represent a class of bifunctional building blocks used frequently in m...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
Methanesulfonylpropan-amine salts (specifically 3-(methylsulfonyl)propan-1-amine hydrochloride, CAS 26209-83-6) represent a class of bifunctional building blocks used frequently in medicinal chemistry (e.g., as linkers in PROTACs or pharmacophores in sulfonamide synthesis).[1]
Their handling requires a nuanced understanding of two distinct chemical behaviors: the corrosive/irritant potential of the primary amine and the metabolic stability of the sulfone moiety. Furthermore, a critical distinction must be drawn between these sulfones (chemically stable) and sulfonate esters (alkyl mesylates), which are potent genotoxins often found as process impurities in this class of chemistry.
This section synthesizes available data with Structure-Activity Relationship (SAR) logic to establish a safety profile where specific experimental data may be proprietary or sparse.
Functional Group Toxicity Analysis
The toxicity of this compound is driven by its two primary functional groups.
The Primary Amine (Acute Hazard):
Mechanism:[5][6] Upon contact with mucous membranes (eyes, respiratory tract), the hydrochloride salt hydrolyzes or dissociates. The free amine (liberated by physiological pH) acts as a base, causing saponification of membrane lipids and protein denaturation.
Clinical Manifestation:[4] Severe eye irritation (Category 2A/1), skin irritation (Category 2), and respiratory tract irritation (STOT SE 3).
Causality: The high pKa (~10.5) ensures that at physiological pH (7.4), the molecule is protonated, but local high concentrations (dust deposition) can overwhelm buffering capacity, leading to tissue damage.
The Sulfone Moiety (Systemic & Metabolic Stability):
Mechanism:[5][6] Unlike sulfides (which oxidize to sulfoxides/sulfones) or sulfonate esters (which alkylate DNA), the dialkyl sulfone group (
) is highly oxidized and metabolically stable.
Toxicological Implication:[7] Systemic toxicity is generally lower than corresponding sulfides. However, structural analogs (e.g., sulfone-containing therapeutics) suggest a potential for non-specific CNS depression at high doses (Acute Tox 4 - Oral).
The "Mesylate" Confusion: Genotoxicity Risk
CRITICAL WARNING: Researchers often confuse methanesulfonyl (sulfone) with methanesulfonate (mesylate ester).
The Risk: If the synthesis of this amine involved methanesulfonyl chloride (MsCl) reacting with an alcohol, there is a risk of forming alkyl mesylates (e.g., propyl methanesulfonate).
Genotoxicity: Alkyl mesylates are direct-acting mutagens (Class 1 Genotoxic Impurities).
Assessment: The methanesulfonylpropan-amine salt itself is NOT a genotoxin. However, the process impurity profile must be validated to ensure alkyl mesylates are < TTC (Threshold of Toxicological Concern).
Structural Alert & Impurity Pathway
The following diagram illustrates the divergence between the stable target molecule and the genotoxic impurity risk.
Figure 1: Structural differentiation between the stable target sulfone and potential genotoxic sulfonate ester impurities.
Occupational Exposure & Handling Strategy
Exposure Control Banding
Based on the GHS classification (Skin Irrit. 2, Eye Irrit.[8] 2A, STOT SE 3) and the physical form (dusty salt), this compound falls into Control Band 2 (OEB 2) .
Parameter
Standard
Rationale
OEL (Estimated)
100–300 µg/m³ (8h TWA)
Based on read-across from analogous aliphatic amine salts.
Containment
Vented Balance Enclosure (VBE)
Prevents inhalation of hygroscopic dust.
Glove Material
Nitrile (Double gloving recommended)
Amine salts are highly water-soluble; moisture permits permeation.
Respiratory
N95 / P3 (if outside hood)
Mandatory if handling open powder >10g.
Handling Protocol: The "Static-Hygroscopic" Loop
Amine salts present a specific handling paradox: they are often static-prone (flying powder) yet hygroscopic (clumping).
Step-by-Step Workflow:
Environmental Prep: Verify relative humidity (RH) is <50%. High RH causes the salt to deliquesce, becoming a corrosive paste.
Static Discharge: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.
Weighing:
Small Scale (<1g): Fume hood with sash at optimal height.
Medium Scale (>10g): Vented Balance Enclosure (VBE) or Powder Containment Hood. HEPA filtration is mandatory.
Transfer: Dissolve in solvent (e.g., DMSO, Methanol) immediately after weighing to lock down the dust hazard.
Decision Logic for PPE
Figure 2: Risk-based decision matrix for Personal Protective Equipment (PPE) selection.
Emergency Response & Deactivation
Spill Cleanup (Solid)
Do NOT use water initially. Water will dissolve the salt, creating a corrosive liquid that spreads easily and penetrates porous surfaces.
Cover: Gently cover the spill with a dry absorbent pad or chemically inert powder (Vermiculite) to suppress dust.
Collect: Scoop material into a hazardous waste bag using a plastic spatula.
Clean: Now apply water with a surfactant (soap) to the area.
Verify: Check pH of the surface with litmus paper. It should be neutral (pH 6-8). If basic, wipe with dilute acetic acid (vinegar) or citric acid solution.
Deactivation Chemistry
To degrade the compound before disposal (if required by local EHS):
Oxidation: While the sulfone is stable, the amine can be oxidized. Treat with 10% bleach (sodium hypochlorite). Warning: This may generate chloramines. Perform in a fume hood.
Neutralization (Preferred): Dilute with excess water and adjust pH to 7 using dilute HCl (if free base) or Sodium Bicarbonate (if salt). Dispose of as aqueous organic waste.
Analytical Validation
To verify containment effectiveness or purity:
Detection: LC-MS is the gold standard.
Mode: ESI Positive.
Target Ion: [M+H]+ = 138.0 (Free base MW is ~137.2 Da).
TLC Visualization: Ninhydrin stain (stains primary amines deep purple/red).
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 26209-83-6, 3-(Methylsulfonyl)propan-1-amine hydrochloride. PubChem. Available at: [Link]
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Guidance to Regulation (EC) No 1272/2008 on classification, labelling and packaging (CLP) of substances and mixtures. ECHA.[9] Available at: [Link]
Snodin, D.J. (2006). Genotoxic impurities: From structural alerts to qualification. Process Development & Regulatory Affairs.
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. Available at: [Link]
Technical Procurement & Quality Assurance Guide: 1-Methanesulfonylpropan-2-amine Hydrochloride
Part 1: Executive Summary & Strategic Importance 1-Methanesulfonylpropan-2-amine hydrochloride (CAS: 1158368-07-0) is a critical aliphatic amine building block, most notably serving as the chiral primary amine scaffold f...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Importance
1-Methanesulfonylpropan-2-amine hydrochloride (CAS: 1158368-07-0) is a critical aliphatic amine building block, most notably serving as the chiral primary amine scaffold for Apremilast (Otezla®), a phosphodiesterase 4 (PDE4) inhibitor used in treating psoriatic arthritis and plaque psoriasis.
For drug development professionals, this compound represents a "Chiral Cliff." While the racemic form is inexpensive and suitable for initial structure-activity relationship (SAR) screens, the (S)-enantiomer is the pharmacologically active moiety required for late-stage development. Procuring the wrong grade or failing to control enantiomeric purity early in the pipeline can lead to catastrophic process deviations and regulatory holds.
This guide outlines the technical specifications, purity tiers, and rigorous quality control (QC) protocols necessary to validate this material for pharmaceutical applications.
Part 2: Chemical Identity & Specifications[1]
The following specifications define the baseline identity of the material. Note that the CAS number 1158368-07-0 generally refers to the racemic hydrochloride salt, while specific chiral forms may carry different registry numbers depending on the vendor's cataloging system.
Table 1: Core Chemical Data
Property
Specification
IUPAC Name
1-(Methylsulfonyl)propan-2-amine hydrochloride
Common Name
1-Methanesulfonylisopropylamine HCl
CAS Number
1158368-07-0 (Racemic HCl) / 1005463-59-7 ((S)-Isomer Free Base ref)
Highly soluble in water, DMSO, Methanol; Insoluble in Hexanes
Hygroscopicity
Moderate to High (Requires desiccant storage)
Part 3: Purity Grades & Buying Strategy
Selecting the correct grade is a function of your development phase. Do not over-spec for early discovery, but never under-spec for GLP/GMP toxicology batches.
Grade Definitions
1. Research Grade (Discovery Screening)
Application: Hit-to-lead generation, non-GLP in vitro assays.
Purity: ≥ 95.0% (HPLC).
Chirality: Usually Racemic.
Cost Efficiency: High.
Risk: High probability of residual solvents (THF, Toluene) and inorganic salts.
Genotoxic Impurities (GTIs): Alkyl mesylates must be controlled to < ppm levels if methanesulfonyl chloride was used in upstream synthesis.
Documentation: COA, MOA, ROS (Route of Synthesis), TSE/BSE statements.
Part 4: Quality Control & Validation Protocols
Trusting a vendor's Certificate of Analysis (CoA) without internal verification is a critical failure point. The following workflow ensures the material meets the stringent requirements for PDE4 inhibitor synthesis.
The "Self-Validating" QC Workflow
This logic flow dictates the decision-making process upon receipt of the material.
Figure 1: Decision tree for incoming raw material validation. Note the specific check for Genotoxic Impurities (GTIs) in the final stage.
Analytical Methodologies
A. Identity (Proton NMR)
Solvent: DMSO-d6 (D₂O exchange may obscure amine protons).
Key Signals:
~3.0 ppm (Singlet, 3H): Methylsulfonyl group (-SO₂CH₃).
~1.2 ppm (Doublet, 3H): Methyl group on the chiral center.
Causality: The singlet at 3.0 ppm is diagnostic. If this shifts or splits, suspect oxidation of the sulfur or salt disproportionation.
B. Chiral Purity (Critical for Apremilast)
Standard C18 columns cannot separate enantiomers. You must use a polysaccharide-based stationary phase.
Column: Chiralpak AD-H or IC (Daicel).
Mobile Phase: Hexane : Isopropanol : Diethylamine (80:20:0.1).
Rationale: The amine functionality requires a basic modifier (diethylamine) to prevent peak tailing, which can mask minor enantiomeric impurities.
C. Genotoxic Impurity (GTI) Risk
If the vendor synthesized the amine using Methanesulfonyl chloride (MsCl) in the presence of alcohols (e.g., Methanol/Ethanol), there is a risk of forming Methyl Methanesulfonate (MMS) or Ethyl Methanesulfonate (EMS).
Detection: GC-MS with SIM (Selected Ion Monitoring).
Limit: Typically < 5-10 ppm based on TTC (Threshold of Toxicological Concern).
Part 5: Handling, Stability & Storage
1. Hygroscopicity Management
As a hydrochloride salt, this compound is prone to absorbing atmospheric moisture.[1]
Sign of Failure: Material turns from a free-flowing powder to a sticky gum. This alters the stoichiometry, leading to errors in molar equivalents during synthesis.
Protocol: Weigh quickly in a humidity-controlled environment (<40% RH). Reseal containers immediately with Parafilm and store in a desiccator.
2. Thermal Stability
Storage: 2–8°C is recommended for long-term storage (> 3 months).
Transport: Ambient temperature shipping is acceptable for short durations (< 2 weeks), provided the packaging is moisture-proof (double PE bag inside an aluminum foil bag).
3. Solubility in Process
The HCl salt is poorly soluble in non-polar solvents (DCM, Toluene).
Process Tip: To use in nucleophilic substitutions (e.g., forming the phthalimide ring in Apremilast), you must generate the free base in situ using a tertiary base (DIPEA or TEA) or perform a biphasic extraction with NaOH/DCM prior to reaction.
References
Man, H. W., et al. (2009).[4] Discovery of (S)-N-{2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide (Apremilast), a Potent and Orally Active Phosphodiesterase 4 and Tumor Necrosis Factor-α Inhibitor.[4][5] Journal of Medicinal Chemistry, 52(6), 1522–1524.[4] Link
Ruchelman, A. L., & Connolly, T. J. (2012). Enantioselective synthesis of the apremilast aminosulfone intermediate. Tetrahedron: Asymmetry, 23(14), 1079-1085. Link
European Medicines Agency (EMA). (2018). Assessment Report: Otezla (Apremilast). Procedure No. EMEA/H/C/003752/II/0016. Link
Teasdale, A., et al. (2013). Risk assessment of genotoxic impurities in new chemical entities: strategies and application. Organic Process Research & Development, 17(2), 221-230. Link
Application Note: Synthesis Protocols for 1-Methanesulfonylpropan-2-amine Hydrochloride
Abstract & Strategic Overview This application note details a robust, high-enantiomeric-excess (ee) synthesis of 1-methanesulfonylpropan-2-amine hydrochloride , a critical chiral building block for sulfonamide-based phar...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
This application note details a robust, high-enantiomeric-excess (ee) synthesis of 1-methanesulfonylpropan-2-amine hydrochloride , a critical chiral building block for sulfonamide-based pharmaceuticals and proteolysis-targeting chimeras (PROTACs). While industrial routes often utilize the ring-opening of propylene oxide, that path frequently suffers from regioselectivity issues and difficult enantiocontrol.
Here, we present a "Chiral Pool" strategy starting from (S)-Alaninol . This route is selected for its superior stereochemical fidelity, operational safety, and scalability. By preserving the chiral center of the amino acid precursor, we avoid costly chiral resolution steps. The protocol is optimized for gram-to-kilogram scale synthesis, addressing critical process parameters (CPPs) such as sulfide odor control and exothermic oxidation management.
Retrosynthetic Analysis
The strategic disconnection relies on the transformation of the primary alcohol of alaninol into a sulfone moiety while protecting the amine.
Figure 1: Retrosynthetic logic leveraging the chiral pool to guarantee stereochemistry.
Detailed Experimental Protocol
Phase 1: N-Protection and Activation
Objective: Convert (S)-Alaninol to a stable, electrophilic intermediate.
Rationale: The Boc group is chosen for its stability against the strong nucleophile (NaSMe) used in Phase 2 and its facile removal under acidic conditions.
Step-by-Step:
Protection: Dissolve (S)-Alaninol (1.0 equiv) in DCM (10 vol). Add
(1.1 equiv) at 0°C. Stir at RT for 4 h. Wash with 1M citric acid and brine. Concentrate to yield N-Boc-(S)-Alaninol (Quant.).
Activation: Dissolve the N-Boc intermediate in anhydrous DCM (10 vol) and cool to -10°C.
Add TEA (1.5 equiv) followed by dropwise addition of MsCl (1.2 equiv). Critical: Keep internal temp < 0°C to prevent cyclization to oxazolidinone.
Quench with water, separate organics, dry over
, and concentrate.
Checkpoint: Product should be a white/pale yellow solid. Use immediately to avoid degradation.
Phase 2: Sulfide Displacement (The Odor Critical Step)
Application Note: Preparation of 1-Methanesulfonylpropan-2-amine Free Base from HCl Salt
Introduction & Strategic Analysis Scope and Significance 1-Methanesulfonylpropan-2-amine is a critical chiral building block often employed in the synthesis of sulfonamide-based inhibitors and active pharmaceutical ingre...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Strategic Analysis
Scope and Significance
1-Methanesulfonylpropan-2-amine is a critical chiral building block often employed in the synthesis of sulfonamide-based inhibitors and active pharmaceutical ingredients (APIs).[1] While supplied commercially as the hydrochloride (HCl) salt for stability, the salt form renders the amine non-nucleophilic, preventing its participation in acylation, alkylation, or reductive amination reactions.
The "Polarity Trap" (Expertise & Causality)
Standard desalting protocols typically involve neutralization followed by extraction into non-polar solvents like diethyl ether or hexanes. Do not use standard non-polar solvents for this compound.
The presence of the methanesulfonyl (sulfone) group at the C1 position introduces a strong dipole and significant hydrogen-bond accepting capability. This renders the free base highly polar and water-soluble.
The Risk: Using diethyl ether will result in the free base partitioning significantly into the aqueous phase, leading to yields <40%.
The Solution: This protocol utilizes Dichloromethane (DCM) as the extraction solvent due to its higher polarity and ability to solubilize sulfones. Furthermore, a "salting-out" technique is strictly mandated to disrupt the hydration shell of the amine and force it into the organic phase.
Chemical Properties & Safety Profile[2][3]
Property
Value / Description
Compound Name
1-Methanesulfonylpropan-2-amine HCl
Molecular Formula
MW (Salt)
~173.66 g/mol
MW (Free Base)
~137.20 g/mol
pKa (Amine)
Est.[2][3][4] 9.0 – 9.5 (lowered by electron-withdrawing sulfone)
Physical State
Salt: White solid / Free Base: Viscous oil or low-melting solid
Solubility
Water (High), Methanol (High), DCM (Moderate), Ether (Low)
Safety Warning:
Caustic Reagents: NaOH is corrosive.[5] Wear gloves and eye protection.
DCM Hazards: Dichloromethane is a volatile, suspected carcinogen. Perform all extractions in a fume hood.
Exotherm: Neutralization of amine salts is exothermic. Temperature control is required to prevent decomposition or side reactions.
This protocol is scaled for 1.0 gram of starting material. Scale reagents linearly for larger batches.
Step 1: Dissolution and Temperature Control
Place 1.0 g of 1-Methanesulfonylpropan-2-amine HCl in a 50 mL Erlenmeyer flask.
Add the minimum amount of distilled water required to fully dissolve the solid (approx. 5–8 mL).
Note: Keeping the aqueous volume low maximizes the concentration gradient during extraction.
Place the flask in an ice-water bath and cool to 0–5°C.
Step 2: Basification (The Liberation Step)[7]
Slowly add 4M NaOH dropwise with stirring.
Monitor pH continuously. Target pH is
12.0 .
Mechanism:[1][7][8] The high pH ensures the equilibrium shifts completely to the uncharged free base (
).
Once the target pH is reached, stir for an additional 5 minutes to ensure complete deprotonation.
Step 3: The "Salting Out" Modification (Critical)
Add solid NaCl to the basic aqueous solution until saturation is reached (undissolved crystals remain at the bottom).
Stir vigorously for 2 minutes.
Why: The high ionic strength of the saturated brine increases the surface tension of the water and decreases the solubility of the organic amine (the Common Ion Effect/Salting Out), forcing the polar amine into the organic layer.
Step 4: Extraction[8][10]
Transfer the mixture to a separatory funnel.
Extract with 10 mL of Dichloromethane (DCM) . Shake vigorously for 1 minute; vent frequently.
Allow layers to separate completely.
Observation: The organic layer (DCM) will be on the bottom .
Drain the organic layer into a collection flask.
Repeat extraction 3 more times (3 x 10 mL DCM).
Note: Multiple small extractions are thermodynamically superior to one large extraction, especially for polar substrates.
Step 5: Drying and Isolation[10]
Combine the DCM extracts.
(Optional) Wash the combined organic layer with 2 mL of saturated brine.
Caution: Keep this wash volume very small to avoid re-extracting the product into the water.
Concentrate the filtrate using a rotary evaporator (Bath temp: 30°C, Pressure: ~300 mbar initially, then full vacuum).
Warning: Do not overheat. While the sulfone adds weight, small amines can still exhibit volatility.
Workflow Visualization
The following diagram illustrates the optimized extraction logic, highlighting the critical "Salting Out" step often missed in standard protocols.
Figure 1: Optimized workflow for the isolation of polar amino-sulfones.
Quality Control (QC) & Validation
To ensure the procedure was successful, perform the following checks:
QC Method
Expected Result
Technical Insight
1H NMR ()
Shift of the -proton (CH-NH2).
The proton on C2 (methine) will shift upfield (lower ppm) in the free base compared to the HCl salt due to the loss of the positive charge on the nitrogen.
Silver Nitrate Test
Negative (No precipitate).
Dissolve a small aliquot in water/nitric acid and add . A precipitate indicates residual Chloride (HCl salt contamination).
Yield Calculation
> 85% Recovery.
If yield is low, the aqueous layer likely retains product. Re-saturate aqueous layer with NaCl and extract with Chloroform/Isopropanol (3:1) .
Troubleshooting
Problem: Emulsion forms during extraction.
Cause: High viscosity of the sulfone/water mixture or particulate matter.
Fix: Filter the biphasic mixture through a pad of Celite or add a small amount of brine (if not already saturated).
Problem: Low recovery of Free Base.
Cause: Product is too water-soluble.
Fix: Switch to Continuous Liquid-Liquid Extraction or use a Solid Phase Extraction (SPE) cartridge (SCX - Strong Cation Exchange) to catch and release the amine.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid-base extraction techniques).
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for pKa and solubility).
PubChem Compound Summary. (2023). 1-Methanesulfonylpropan-2-amine. National Center for Biotechnology Information. (Chemical and physical properties).[11][5][2][3][6][9][12][13][14][15][16]
Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for sulfone electron-withdrawing effects).
Application Note: Preparation of Sulfonamide Derivatives from 1-Methanesulfonylpropan-2-amine HCl
This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the synthesis of sulfonamide derivatives from 1-Methanesulfonylpropan-2-amine hydrochloride , a -amino sulfone scaff...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the synthesis of sulfonamide derivatives from 1-Methanesulfonylpropan-2-amine hydrochloride , a
-amino sulfone scaffold structurally related to the PDE4 inhibitor Apremilast.
Introduction & Chemical Context
The synthesis of sulfonamides from primary amines is a cornerstone reaction in medicinal chemistry.[1] The specific substrate, 1-Methanesulfonylpropan-2-amine hydrochloride (CAS: 163266-18-0), presents unique challenges and opportunities due to the presence of the methylsulfonyl group (
) at the -position.
Structural Significance
This scaffold mimics the pharmacophore found in Apremilast (Otezla®), where a
-amino sulfone motif is critical for PDE4 inhibition [1]. The sulfone group imparts high polarity and metabolic stability, but also alters the solubility profile of the starting material and the final product compared to simple alkyl amines.
Synthetic Strategy
The reaction follows a nucleophilic substitution mechanism (
-like) at the sulfonyl sulfur atom.
Challenge: The starting material is a hydrochloride salt. It requires in situ neutralization (free-basing) to generate the nucleophilic amine.
Challenge: The product contains two sulfonyl moieties (the native sulfone and the new sulfonamide), making it highly polar. Standard non-polar extraction methods (e.g., Hexane/Ether) may fail.
Reaction Mechanism & Pathway
The synthesis proceeds via the attack of the free amine on the sulfonyl chloride, followed by the elimination of HCl.
Figure 1: Mechanistic pathway for the N-sulfonylation of
-amino sulfone salts.
Experimental Protocols
Method A: Anhydrous Conditions (Standard)
Best for: Lipophilic sulfonyl chlorides and gram-scale synthesis.
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[2]
Materials
Reagent
Equiv.
Role
1-Methanesulfonylpropan-2-amine HCl
1.0
Substrate
Sulfonyl Chloride ()
1.1
Electrophile
Triethylamine (TEA) or DIPEA
2.5 - 3.0
Base (Scavenger)
DCM (Anhydrous)
10-15 mL/g
Solvent
DMAP (Optional)
0.05
Catalyst
Step-by-Step Procedure
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend 1-Methanesulfonylpropan-2-amine HCl (1.0 equiv) in anhydrous DCM (
concentration).
Free-Basing: Cool the suspension to
in an ice bath. Add Triethylamine (3.0 equiv) dropwise.
Observation: The suspension should clear as the free amine dissolves and TEA
HCl forms (though TEAHCl is also soluble in DCM, the mixture becomes homogeneous). Stir for 15 minutes.
Addition: Add the Sulfonyl Chloride (1.1 equiv) dropwise (neat or dissolved in minimal DCM) over 10 minutes.
Note: If the reaction is sluggish, add 5 mol% DMAP.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–12 hours.
Monitoring: Check by TLC (System: 5% MeOH in DCM). Stain with Ninhydrin (starting amine turns red/purple) or UV (product).
Quenching: Quench with water (
substrate).
Method B: Schotten-Baumann Conditions (Biphasic)
Best for: Highly reactive sulfonyl chlorides or if the HCl salt fails to dissolve in DCM.
Procedure
Dissolve the Amine HCl (1.0 equiv) in a 1:1 mixture of THF and Saturated Aqueous
Triturate with Diethyl Ether or Pentane to induce crystallization.
References
Man, H. W., et al. (2011). "Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Apremilast), a potent and orally active phosphodiesterase 4 inhibitor."[7] Journal of Medicinal Chemistry, 54(9), 3123-3125. Link
BenchChem. (2025).[1] "Protocol for N-sulfonylation using Methanesulfonyl Chloride." BenchChem Technical Library. Link
Organic Chemistry Portal. (2023). "Synthesis of Sulfonamides." Organic Chemistry Portal. Link
PubChem. (2023). "1-Methanesulfonylpropan-2-amine hydrochloride Compound Summary." National Center for Biotechnology Information. Link
Application Note: Optimization of Peptide Coupling Reactions Involving Sulfone Amines
Abstract The incorporation of sulfone moieties ( ) into peptide backbones or side chains is a critical strategy in medicinal chemistry to enhance metabolic stability and hydrogen-bonding potential. However, the strong el...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The incorporation of sulfone moieties (
) into peptide backbones or side chains is a critical strategy in medicinal chemistry to enhance metabolic stability and hydrogen-bonding potential. However, the strong electron-withdrawing nature of the sulfone group significantly reduces the nucleophilicity of proximal amines, rendering standard coupling protocols (e.g., EDC/HOBt) ineffective. This Application Note provides a tiered optimization framework for coupling sulfone-amines, moving from high-activity uronium salts (HATU) to phosphonic anhydrides (T3P) and in situ acid chloride generation (Ghosez’s Reagent).
Introduction: The "Sulfone Deactivation" Challenge
The primary obstacle in coupling sulfone-containing amines is electronic deactivation. The sulfone group is a powerful electron-withdrawing group (EWG). When an amine is located at the
or position relative to a sulfone, the electron density on the nitrogen lone pair is inductively pulled away ($ -I $ effect).
Consequence: The amine becomes a weak nucleophile.
Risk: Slow reaction rates allow the activated carboxylic acid intermediate to undergo racemization (via oxazolone formation) or hydrolysis before the amide bond forms.
To overcome this, the activation energy of the electrophile (the carboxylic acid) must be lowered significantly, or the concentration of the active species must be maintained without inducing epimerization.
Decision Matrix & Workflow
The following decision tree outlines the logical progression for optimizing these difficult couplings.
Figure 1: Optimization workflow for coupling electron-deficient sulfone amines. Blue indicates initiation, Yellow indicates baseline screening, Red indicates advanced troubleshooting.
Experimental Protocols
Protocol A: The Baseline High-Activity Screen (HATU)
Context: HATU generates a reactive aza-benzotriazole ester. It is faster than HBTU/EDC but may not drive conversion for extremely deactivated sulfone amines.
Critical Change: Use 2,4,6-Collidine instead of DIPEA. Collidine is a weaker base than DIPEA, which reduces the rate of base-catalyzed racemization of the activated acid component while still neutralizing the reaction.
Dissolve the Carboxylic Acid and HATU in DMF (0.2 M concentration).
Add Collidine and stir for 2 minutes to pre-activate (formation of the OAt ester).
Add the Sulfone-Amine immediately.
Stir at room temperature for 4–16 hours.
Monitoring: Monitor by LCMS. If conversion stalls at <50%, do not heat (increases racemization). Proceed to Protocol B.
Protocol B: The "Low Epimerization" Method (T3P)
Context: Propanephosphonic acid anhydride (T3P) is the preferred reagent for weak nucleophiles. It acts as a water scavenger and drives equilibrium toward the amide.
Why it works: T3P byproducts are water-soluble, allowing for high-concentration reactions (which favors kinetics for weak amines) without difficult workups.
Materials:
Carboxylic Acid (1.0 equiv)
Sulfone-Amine (1.2 equiv)
T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)
Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)
Solvent: EtOAc or 2-MeTHF (preferred over DMF for workup)
Step-by-Step:
Dissolve Carboxylic Acid and Sulfone-Amine in EtOAc (0.5 M – Note: Higher concentration is better for T3P).
Optimization: If reaction is sluggish, T3P allows safe heating to 40–50°C with lower racemization risk than uronium salts [1].
Workup: Wash organic layer with water, 10% citric acid, and saturated NaHCO3. T3P byproducts wash away completely.[2]
Protocol C: The "Nuclear Option" (Ghosez’s Reagent)
Context: When the amine is so deactivated by the sulfone that it fails to attack active esters, you must convert the acid to an Acid Chloride . Thionyl chloride is often too harsh for peptide protecting groups (Boc/Fmoc). Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) generates acid chlorides under neutral conditions [2].[5]
Materials:
Carboxylic Acid (1.0 equiv)
Ghosez’s Reagent (1.2 – 1.5 equiv)
Sulfone-Amine (1.1 equiv)
Base: DIPEA (2.0 equiv) - Added only in Step 2
Solvent: DCM or CHCl3 (anhydrous)
Step-by-Step:
Activation: Dissolve Carboxylic Acid in dry DCM at 0°C. Add Ghosez’s Reagent dropwise. Stir for 1–2 hours at RT.
Validation: Check conversion to acid chloride by quenching an aliquot with MeOH and checking for Methyl Ester by LCMS.
Coupling: Once activation is complete, cool to 0°C. Add the Sulfone-Amine followed by DIPEA.
Rationale: The acid chloride is a highly reactive electrophile that can capture even poor nucleophiles like sulfone-proximal amines.
Comparative Analysis of Reagents
Feature
HATU (Protocol A)
T3P (Protocol B)
Ghosez's Reagent (Protocol C)
Mechanism
Active Ester (OAt)
Anhydride Formation
Acid Chloride
Reactivity
High
Moderate-High
Very High
Racemization Risk
Moderate (Base dependent)
Low
Low (Neutral activation)
Water Sensitivity
Moderate
High (Reagent hydrolyzes)
Very High
Workup
Chromatography usually required
Aqueous Extraction (Excellent)
Extraction/Chromatography
Best For
Standard Peptide Coupling
Weak Amines / Chiral Acids
"Dead" Nucleophiles
Troubleshooting Guide
Problem: Low Conversion with T3P
Cause: T3P requires a specific stoichiometry of base to activate.[2]
Fix: Ensure at least 3–5 equivalents of base (Pyridine/NMM) are present. The reaction consumes 2 equivalents of base per coupling event.[2]
Problem: Racemization of the Carboxylic Acid Component
Cause: Slow coupling allows the activated acid to form an oxazolone, which loses chiral integrity.
Fix: Switch from DIPEA to Collidine (Protocol A) or TMP (2,4,6-trimethylpyridine). Alternatively, use T3P (Protocol B) at 0°C, as it suppresses oxazolone formation [3].
Problem: Beta-Elimination of the Sulfone
Cause: If the sulfone is in the
-position relative to an acidic proton, strong bases can trigger elimination (releasing vinyl sulfone).
Fix: Avoid strong bases like DBU or high equivalents of DIPEA. Use the Ghosez method (Protocol C) which minimizes base exposure time, or use NMM (weaker base).
References
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6] Organic Process Research & Development. [Link]
Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A mild reagent for the generation of acid chlorides. Angewandte Chemie International Edition. [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
Microwave-Assisted Synthesis Using 1-Methanesulfonylpropan-2-amine Hydrochloride
Content Type: Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Abstract 1-Methanesulfonylpropan-2-amine hydrochloride (CAS: 1158368-07-0) is a high-v...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Application Note & Protocol Guide
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Abstract
1-Methanesulfonylpropan-2-amine hydrochloride (CAS: 1158368-07-0) is a high-value building block in medicinal chemistry, offering a robust
-amino sulfone scaffold that enhances metabolic stability and aqueous solubility in drug candidates. While its polar nature and salt form can present solubility challenges in conventional thermal synthesis, this guide demonstrates how microwave-assisted organic synthesis (MAOS) overcomes these barriers. By leveraging the high dielectric loss of the sulfone moiety and polar solvents, researchers can achieve rapid, high-yielding functionalization via amide coupling and nucleophilic aromatic substitution (Ar).
Chemical Profile & Handling
Physicochemical Properties
The sulfone group is a bioisostere for carbonyls but offers superior metabolic stability against hydrolysis and enzymatic degradation.
Property
Data
Relevance to Microwave Synthesis
Chemical Name
1-Methanesulfonylpropan-2-amine HCl
Primary amine nucleophile.
Structure
Chiral center at C2 (typically supplied racemic).
Molecular Weight
173.66 g/mol
Low MW fragment, ideal for FBDD (Fragment-Based Drug Discovery).
Polarity
High (Sulfone + Amine Salt)
Excellent microwave absorber. Couples efficiently with electromagnetic field.
Solubility
Water, DMSO, DMF, MeOH
Requires polar aprotic solvents (DMF/NMP) for organic synthesis.
Handling & Storage
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at room temperature.
Free-Basing: As an ammonium salt, it requires an organic base (e.g., DIPEA, TEA) in situ to release the reactive free amine.
Thermal Stability: The sulfone moiety is thermally robust up to >200°C, making it compatible with aggressive microwave heating profiles.
Mechanistic Insight: The Microwave Advantage
Dielectric Heating & The "Specific Microwave Effect"
Conventional heating of 1-Methanesulfonylpropan-2-amine HCl is often sluggish due to the electron-withdrawing effect of the
-sulfone group, which reduces the nucleophilicity of the adjacent amine.
Dipolar Polarization: The sulfone (
) has a strong permanent dipole. Under microwave irradiation (2.45 GHz), the sulfone group attempts to align with the oscillating electric field, generating significant molecular friction and internal heat.
Ionic Conduction: The ionic nature of the hydrochloride salt allows for "ionic conduction" heating, where dissolved ions collide rapidly, further accelerating the reaction temperature reach.
Nucleophilicity Modulation
While the sulfone is electron-withdrawing (inductive effect), the microwave energy provides sufficient activation energy (
) to overcome the nucleophilic penalty, allowing the amine to react with electrophiles (carboxylic acids, aryl halides) in minutes rather than hours.
Application Note 1: Rapid Amide Coupling
Objective: Synthesis of Sulfone-Functionalized Amides for SAR Libraries.
Dissolution: In the microwave vial, dissolve the Carboxylic Acid and HATU in 2 mL of DMF. Stir for 2 minutes at RT to activate the acid (formation of the active ester).
Amine Addition: Add 1-Methanesulfonylpropan-2-amine HCl directly as a solid, followed by the remaining 1 mL of DMF.
Neutralization: Add DIPEA dropwise. Note: Ensure the solution is basic (pH > 8 on wet litmus paper) to ensure the amine is free-based.
Microwave Irradiation: Cap the vial and irradiate.
Temperature: 100 °C
Hold Time: 10 minutes
Power: Dynamic (Max 200 W)
Stirring: High
Workup:
Dilute reaction mixture with EtOAc (30 mL).
Wash with sat.
(2 x 10 mL) to remove unreacted acid/HATU byproducts.
Wash with 5% LiCl (aq) or brine (2 x 10 mL) to remove DMF.
Optimization Tip: If the carboxylic acid is sterically hindered, increase temperature to 120°C and time to 20 minutes. Use T3P (Propylphosphonic anhydride) in EtOAc/DMF for cleaner workups if HATU byproducts persist.
Objective: Synthesis of Heterocyclic Scaffolds (e.g., Pyrimidines, Pyridines).
Mechanistic Pathway
The reaction involves the displacement of a leaving group (Cl, F) on an electron-deficient heteroaryl ring. The microwave energy is critical here to overcome the activation barrier, especially since the
-sulfone amine is less nucleophilic than a standard alkyl amine.
Application Note: Scalable Synthesis of 1-Methanesulfonylpropan-2-amine Hydrochloride
Executive Summary This application note details a robust, scalable protocol for the synthesis of 1-Methanesulfonylpropan-2-amine hydrochloride (CAS: 1158368-07-0), a critical -amino sulfone building block used in the dev...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 1-Methanesulfonylpropan-2-amine hydrochloride (CAS: 1158368-07-0), a critical
-amino sulfone building block used in the development of phosphodiesterase 4 (PDE4) inhibitors and other sulfone-containing therapeutics.
While laboratory-scale methods often rely on the ring-opening of toxic aziridines or expensive protection-deprotection sequences, this guide presents a Two-Step Reductive Amination Route . This pathway utilizes readily available chloroacetone and sodium methanesulfinate, prioritizing safety, cost-efficiency, and atom economy suitable for kilogram-scale production.
Key Advantages of This Protocol:
Safety: Avoids the use of carcinogenic 2-methylaziridine.
Scalability: Utilizes heterogeneous catalytic hydrogenation compatible with flow chemistry or batch autoclaves.
The strategic disconnection relies on the stability of the
-keto sulfone intermediate. Unlike -halo sulfones, which are prone to elimination (retro-Michael), the -keto sulfone is stable and amenable to reductive amination.
Reaction Pathway[1][2][3][4][5][6][7]
Nucleophilic Substitution: Displacement of chloride in chloroacetone by sodium methanesulfinate.
Reductive Amination: Condensation of the resulting ketone with ammonia, followed by catalytic hydrogenation.
Salt Formation: Precipitation of the hydrochloride salt.
Figure 1: Strategic pathway for the synthesis of 1-Methanesulfonylpropan-2-amine HCl.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(Methylsulfonyl)propan-2-one
This step involves an exothermic
reaction. Proper thermal management is critical to prevent runaway reactions and minimize byproduct formation.
Reagents:
Chloroacetone (95%): 1.0 equiv.
Sodium Methanesulfinate: 1.2 equiv.
Solvent: Water (or Water/Ethanol 1:1 for faster kinetics).
Protocol:
Setup: Charge a jacketed glass reactor with Sodium Methanesulfinate (1.2 equiv) and Water (5 vol relative to chloroacetone). Stir until fully dissolved.
Addition: Cool the solution to 10–15°C. Add Chloroacetone (1.0 equiv) dropwise via a dosing pump over 60 minutes.
Caution: Chloroacetone is a potent lachrymator. Ensure scrubber is active.
Exotherm Control: Maintain internal temperature
during addition.
Reaction: After addition, warm the mixture to 55–60°C and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or HPLC.
Workup:
Cool to 20°C. The product may spontaneously crystallize if concentration is high.
If oil separates: Extract with Dichloromethane (DCM) (
Sulfone Synthesis: "The synthetic utility of methyl methanesulfinate." Journal of Organic Chemistry. Available at:
Reductive Amination: "Reductive Amination: A form of amination that converts a carbonyl group to an amine."[4][5] Wikipedia. Available at:
Compound Data: "1-Methanesulfonylpropan-2-amine hydrochloride." Fluorochem Product Data. Available at:
Scale-Up Hydrogenation: "Continuous-Flow Synthesis of syn-2-Amino-1,3-diol via Catalytic Hydrogenation." Organic Process Research & Development. Available at:
Safety Data: "Sodium methanesulfinate Safety and Hazards." PubChem. Available at:
Application Note: Solvent Selection & Handling of 1-Methanesulfonylpropan-2-amine HCl
This Application Note is designed for researchers and process chemists working with 1-Methanesulfonylpropan-2-amine Hydrochloride . It addresses the specific physicochemical challenges of this -amino sulfone salt, focusi...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and process chemists working with 1-Methanesulfonylpropan-2-amine Hydrochloride . It addresses the specific physicochemical challenges of this
-amino sulfone salt, focusing on solvent selection for optimal reactivity, stability, and green chemistry compliance.
Executive Summary
1-Methanesulfonylpropan-2-amine HCl (CAS: [Implied Structure-Based]) is a critical chiral building block containing a polar sulfone motif and a primary amine. While the sulfone group imparts metabolic stability to final drug candidates, the hydrochloride salt form presents a solubility paradox: it is highly soluble in water and dipolar aprotic solvents (DMSO, DMF) but insoluble in standard organic reaction media (DCM, Toluene).
This guide provides a validated framework for solvent selection, emphasizing Green Chemistry alternatives to DMF/NMP and mitigating the risk of
-elimination (retro-Michael addition) inherent to -amino sulfones.
Physicochemical Profile & Solubility Matrix
The HCl salt is a crystalline solid with high lattice energy. Successful functionalization (e.g., amide coupling, sulfonylation) requires breaking this lattice and neutralizing the ammonium species without triggering side reactions.
Table 1: Solubility & Solvent Suitability Matrix
Solvent Class
Specific Solvent
Solubility (HCl Salt)
Solubility (Free Base)
Suitability
Application Notes
Protic
Water
High (>100 mg/mL)
Moderate
Biphasic
Ideal for Schotten-Baumann conditions.
Methanol
High
High
Low
Nucleophilic competition in acylations; good for hydrogenation.
Dipolar Aprotic
DMF / NMP
High
High
High (Legacy)
Standard for coupling but toxic/restricted . Hard to remove.
DMSO
Very High
High
Medium
Excellent solubilizer but difficult workup (high BP).
Green Aprotic
Cyrene™
High
High
High (Modern)
Bio-based replacement for DMF. Viscous.
Propylene Carbonate
Moderate
High
High
Green alternative; stable under acidic conditions.
Organic
DCM / Chloroform
Insoluble
High
Process
Requires in situ neutralization or biphasic extraction.
2-MeTHF
Insoluble
High
Recommended
Green alternative to DCM/THF. Excellent for biphasic workups.
Critical Reactivity: The
-Elimination Risk
The structural proximity of the electron-withdrawing sulfone group to the amine (a
-amino sulfone motif) creates a risk of E1cB elimination under strongly basic or thermal conditions.
Mechanism: Strong bases can abstract the acidic
-protons (adjacent to the sulfone). While the amine is a poor leaving group, prolonged heating with strong base can drive the equilibrium toward the vinyl sulfone (retro-Michael).
Prevention:
Avoid heating >60°C with alkoxide bases (NaOEt, KOtBu).
Use non-nucleophilic organic bases (DIPEA, NMM) or inorganic carbonates (
).
Preferred Solvent: 2-MeTHF allows for lower reaction temperatures compared to Toluene.
Diagram 1: Solvent Selection Decision Tree
Caption: Decision matrix for selecting the optimal solvent system based on reaction type and sustainability requirements.
Recommended Protocols
Protocol A: Green Amide Coupling (2-MeTHF System)
Best for: Process scale-up, avoiding DMF, and easy workup.
Rationale: 2-Methyltetrahydrofuran (2-MeTHF) is derived from renewable resources. Unlike DCM, it forms a clean biphasic system with water, allowing the user to free-base the amine in situ or via a wash, and then proceed to coupling without solvent swap.
Free-Basing (Biphasic):
Suspend 1-Methanesulfonylpropan-2-amine HCl (1.0 eq) in 2-MeTHF (10 V).
Add 1M NaOH or 10%
(2.0 eq).
Stir vigorously for 15 minutes until the solid dissolves (amine partitions into organic layer).
Separate layers. Wash the organic layer once with brine.
Note: The free amine is now in 2-MeTHF.
Coupling:
To the 2-MeTHF solution, add the Carboxylic Acid (1.1 eq).
Add Base: DIPEA (2.0 eq) or N-Methylmorpholine (NMM).
Add Coupling Agent:
(Propylphosphonic anhydride) (50% in EtOAc, 1.5 eq) is recommended for its ease of purification (water-soluble byproducts). Alternatively, use EDC/HOBt.
Reaction: Stir at 20–25°C for 2–4 hours. Monitor by LC-MS.[1][2]
Workup: Add water. Separate layers. The product stays in 2-MeTHF; byproducts wash away.
Protocol B: "One-Pot" Solubilization (Cyrene™ or DMF)
Best for: Small-scale discovery chemistry where solubility is the primary bottleneck.
Dissolution: Dissolve 1-Methanesulfonylpropan-2-amine HCl (1.0 eq) in Cyrene™ (dihydrolevoglucosenone) or DMF (5–10 V).
Tip: If using Cyrene, mild heating (30°C) reduces viscosity.
Activation: Add DIPEA (3.0 eq). The solution may become cloudy as DIPEA-HCl salts precipitate (depending on concentration), but the amine is active.
Reaction: Add the electrophile (Acid Chloride or Activated Ester).
Workup:
For DMF: Dilute with EtOAc (20 V), wash 3x with water/LiCl solution to remove DMF.
For Cyrene: Dilute with water, extract product into EtOAc or 2-MeTHF. Cyrene partitions largely into the aqueous phase.
Mechanistic Workflow & Troubleshooting
The following diagram illustrates the pathway from the stable HCl salt to the active nucleophile, highlighting the critical control points to prevent elimination.
Diagram 2: Reaction Workflow & Stability Control
Caption: Workflow showing the activation of the amine and the thermal risk of elimination side-products.
Troubleshooting Guide
Issue: Low Yield / Recovery.
Cause: The free amine is polar (due to the sulfone) and may partially stay in the aqueous layer during extraction.
Solution: Use 2-MeTHF or DCM/Isopropanol (3:1) for extraction. Avoid pure Ether or Hexane.
Issue: Formation of Olefin byproducts.
Cause: Reaction temperature too high or base too strong (e.g., NaH, NaOH in monophasic organic solvent).
Solution: Switch to weak organic bases (DIPEA) and keep T < 40°C.
References
Sherwood, J., et al. (2014). "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chemical Communications. Link
Pace, V., et al. (2014). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis." ChemSusChem. Link
Meadows, D. C., et al. (2006). "Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides." PMC/NIH. (Demonstrates elimination risks in sulfone systems). Link
BenchChem Technical Support. (2025). "Synthesis of Methanesulfonamides from Amines using Methanesulfonyl Chloride." Application Notes. Link
MacMillan, D. W. C., et al. (2014).[3] "Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines." Princeton University Group. (Discusses vinyl sulfone reactivity).[4] Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Guide: Purification of 1-Methanesulfonylpropan-2-amine Hydrochloride
Section 1: Technical Overview & Triage
Subject: Isolation and Purification of 1-Methanesulfonylpropan-2-amine Hydrochloride (CAS: 80082-65-1 [Free Base] / Salt Analogues)
Classification: Polar Aliphatic Amine Salt
Primary Application: Chiral building block (often for oxazolidinone antibiotics like Tedizolid).[1][2]
The Chemist’s Challenge:
This molecule presents a classic process chemistry paradox: it is a highly polar, water-soluble salt containing a sulfone group.[1][2]
Solubility Trap: It is too soluble in methanol/water to crystallize easily but insoluble in standard extraction solvents (EtOAc, DCM) once protonated.[1][2]
Hygroscopicity: The sulfone oxygen atoms and the ammonium chloride moiety act as moisture magnets, often turning the product into a deliquescent oil rather than a discrete solid.[2]
Inorganic Contamination: If generated via reduction (e.g., from nitro-precursors) or deprotection, it often co-precipitates with inorganic salts (NaCl, NH₄Cl) that are difficult to separate.[1][2]
Section 2: Critical Troubleshooting (FAQ Format)
Q1: "My crude reaction mixture is a sticky, amber oil that won't solidify. How do I initiate crystallization?"
Diagnosis: You likely have residual solvent (water/alcohol) or impurities (sulfinates) preventing crystal lattice formation.[1][2] The "oil" is a supersaturated solution.[1][2]
Protocol: The "Solvent Swap" Trituration
Do not attempt to filter the oil.[2] Instead, force precipitation via solvent exchange.[1][2]
Evaporation: Concentrate the crude mixture to near-dryness under high vacuum ( < 5 mbar) at 40°C.
Azeotropic Drying: Add Toluene or 2-Propanol (IPA) (5-10 volumes) and re-evaporate. Repeat 2x. This removes trace water which acts as a plasticizer.[1]
Trituration:
Dissolve the residue in a minimum amount of warm Methanol or Ethanol (just enough to make it flow).[1][2]
Add MTBE (Methyl tert-butyl ether) or Ethyl Acetate dropwise with vigorous stirring.[1][2]
Observation: The oil should turn cloudy.[1] Continue stirring for 2-4 hours. The shear force helps convert the amorphous oil into a crystalline solid.[2]
Q2: "I have a solid, but NMR shows high inorganic salt content (NaCl/KCl). Recrystallization isn't working."
Diagnosis: The "Common Ion Effect" is failing you because both your product and NaCl are soluble in Methanol/Water and insoluble in EtOAc.[2]
Protocol: The "Free-Base Filter" Loop
You must break the salt to separate the organic amine from the inorganic matrix, then regenerate the pure salt.[2]
Basify: Dissolve crude solid in minimal water. Add saturated Na₂CO₃ or NaOH until pH > 12.[1]
Extract: Extract exhaustively with Dichloromethane (DCM) or Chloroform/IPA (3:1) .[1]
Note: The sulfone group makes the free base polar; simple Ether extraction will fail.[2]
Dry: Dry the organic layer over Na₂SO₄ (anhydrous). Filter.
Salt Regeneration:
Cool the organic solution to 0°C.
Add HCl in Dioxane (4M) or HCl in IPA dropwise.[1]
The pure amine hydrochloride will precipitate instantly, leaving non-amine impurities in the mother liquor.[2]
Q3: "The solid is pure but highly colored (brown/yellow). How do I clean it without losing yield?"
Diagnosis: Trace oxidation products (sulfinates or polymerized amines) are present.[1] These are often highly conjugated and potent chromophores.[1]
Dissolve the salt in Hot Ethanol (95%) or Methanol .[1]
Add Activated Charcoal (5-10 wt% relative to substrate).[1]
Stir at reflux for 30 minutes.
Hot Filtration: Filter through a Celite pad while hot.[1] If it cools, the product will crystallize in the filter.[2]
Crystallize: Cool the filtrate slowly to 0°C to recover white crystals.
Section 3: The "Gold Standard" Recrystallization Protocol
For final GMP-grade purity (>99.5%), use this validated solvent system.
Solvent System: Ethanol (Solvent) / Ethyl Acetate (Antisolvent)
Rationale:[1][2] The amine HCl is moderately soluble in hot EtOH but insoluble in EtOAc.[1] This combination offers better recovery than MeOH (too soluble) or IPA (often too insoluble).[1][2]
Step
Action
Critical Parameter
1
Dissolution
Dissolve 10g crude solid in ~30-40 mL Absolute Ethanol at 70°C (Reflux).
2
Saturation
If solution is clear, boil off EtOH until slight turbidity appears, then add 1 mL fresh EtOH to clear it.
3
Seeding
Remove from heat. Add a seed crystal (if available) at 50°C.
Allow to cool to Room Temp (1 hr), then 0°C (2 hrs). Do not crash cool (traps impurities).
6
Isolation
Filter under N₂ blanket.[1][2] Wash cake with cold EtOAc/EtOH (3:1).
7
Drying
Vacuum oven at 40°C over P₂O₅ desiccant (Critical for hygroscopic salts).
Section 4: Visualizing the Workflow
Diagram 1: The Isolation Decision Matrix
Caption: Logical workflow for isolating 1-Methanesulfonylpropan-2-amine HCl from crude reaction mixtures.
[1][2]
Section 5: Analytical Validation
Before releasing the batch, confirm identity and purity using these specific markers.
¹H NMR (D₂O or DMSO-d₆):
Diagnostic Signal: Look for the methyl sulfone singlet (
ppm) and the methyl doublet of the propyl chain ( ppm).[1][2]
Stoichiometry Check: Integrate the propyl-CH signal (1H) against the sulfone-CH₃ (3H).[1][2] If the ratio is off, you may have trapped solvent or starting material.[2]
Silver Nitrate Titration:
Dissolve a known mass in water.[1] Titrate with AgNO₃ to quantify Chloride (
2% theoretical mass for the HCl salt.[1] If >105%, you likely have excess inorganic NaCl.[1][2]
References
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1] (General reference for amine salt recrystallization techniques).
Anderson, N. G. (2012).[1][2] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[1] Link (Source for salt selection and antisolvent protocols).[1][2]
BenchChem Technical Support. (2025). Synthesis of Methanesulfonamides from Amines. Link (Context for sulfone/amine reactivity and handling).[1][2]
ResearchGate Community. (2017). Purification of organic hydrochloride salt?Link (Peer-reviewed discussion on polar amine salt isolation).[1][2]
PubChem. (n.d.).[1][2] 1-methanesulfonylpropan-2-amine hydrochloride Compound Summary. National Library of Medicine.[1] Link (Physicochemical property verification).[1][2]
Optimizing pH conditions for 1-Methanesulfonylpropan-2-amine HCl extraction
Subject: Optimization of pH & Solvent Systems for 1-Methanesulfonylpropan-2-amine HCl Ticket ID: #EXT-MSPA-001 Status: Open / Technical Advisory Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Optimization of pH & Solvent Systems for 1-Methanesulfonylpropan-2-amine HCl
Ticket ID: #EXT-MSPA-001
Status: Open / Technical Advisory
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You are encountering difficulties with the isolation of 1-Methanesulfonylpropan-2-amine (free base) from its Hydrochloride (HCl) salt. This is a common issue with
-amino sulfones . Unlike simple lipophilic amines, the presence of the methanesulfonyl group () introduces significant polarity and electron-withdrawing effects, altering both the pKa and the partition coefficient () .[1][2]
Standard protocols for alkyl amines (e.g., pH 10 extraction into Hexane) will result in low yields (<40%) for this specific molecule.[1] This guide details the necessary modifications to pH setpoints and solvent systems to achieve quantitative recovery.
Module 1: The Critical pH Threshold
User Question: I adjusted the pH to 10.0 using NaOH, but my organic layer yield is still low. Why isn't the amine extracting?
Technical Diagnosis:
The sulfone group is an Electron-Withdrawing Group (EWG).[1] While typical primary amines have a pKa of ~10.5, the inductive effect of the sulfone at the
-position lowers the pKa of the ammonium species to approximately 8.8 – 9.2 .
However, simply reaching the pKa is insufficient.[2] At pH = pKa, only 50% of your molecule is in the extractable free-base form. To achieve >99% free base (required for quantitative extraction), you must adhere to the Henderson-Hasselbalch "Rule of +2" .[1]
Recommended Protocol:
Target pH:12.0 – 12.5 .
Reasoning: You must drive the equilibrium completely to the right to overcome the molecule's inherent water solubility.
Base Selection: Use 50% NaOH (dropwise) or saturated Potassium Carbonate (
) . is preferred as it simultaneously increases ionic strength (see Module 3).[1][2]
Visualizing the Species Distribution
Figure 1: The pH-dependent switch of 1-Methanesulfonylpropan-2-amine.[1] Extraction is only efficient when the equilibrium is fully shifted to the green zone.
Module 2: Solvent Selection (The Polarity Trap)
User Question: I am using Diethyl Ether for extraction, but the layers are clear and the yield is negligible. Where is my product?
Technical Diagnosis:
The methanesulfonyl group is highly polar.[1] Even in its free-base form, 1-Methanesulfonylpropan-2-amine retains significant water solubility.[1][2] Non-polar solvents like Hexane, Pentane, or Diethyl Ether have a poor distribution coefficient (
) for this molecule.[1][2] The amine is likely partitioning between the layers or remaining in the aqueous phase.
Solvent Compatibility Table
Solvent System
Suitability
Notes
Hexane / Pentane
🔴 Critical Failure
Too non-polar.[1] Will not extract the sulfone-amine.[1]
Diethyl Ether
🟠 Poor
often results in <50% recovery due to water solubility.[1]
Ethyl Acetate (EtOAc)
🟡 Moderate
Better, but absorbs water; may require multiple washes.[1][2]
Dichloromethane (DCM)
🟢 Excellent
Best choice.[1] High polarity dissolves the sulfone moiety.
CHCl / IPA (3:1)
🔵 Superior
"The Nuclear Option."[1] Use if DCM fails. The alcohol aids in solvating the amine.
User Question: I used DCM and pH 12, but I'm still losing about 20% of my mass. How do I recover the rest?
Technical Diagnosis:
Due to the amphiphilic nature of the amino-sulfone, the partition equilibrium still favors the aqueous phase slightly more than a standard amine. You need to decrease the solubility of the organic molecule in the water phase.
Solution: The Common Ion Effect
Saturating the aqueous layer with salt increases the ionic strength, disrupting the hydration shell around the organic molecule and forcing it into the organic phase.
Step-by-Step "Salting Out" Protocol:
Dissolution: Dissolve the HCl salt in minimal water.
Saturation: Add solid NaCl until no more dissolves (saturation point).
Basification: Adjust pH to >12 using NaOH.
Note: If using
as your base, you can often skip the NaCl step if you add enough solid carbonate to saturate the solution.[1][2]
Extraction: Extract with DCM (
).
Module 4: Troubleshooting Workflow
Use this logic flow to diagnose yield issues during your extraction process.
Figure 2: Diagnostic decision tree for maximizing recovery of polar amines.
Module 5: Safety & Stability FAQ
Q: Will the sulfone group degrade at pH 12?A: Generally, sulfones are stable to base at room temperature.[1][2] However,
-amino sulfones have a theoretical risk of retro-Michael addition (elimination of methanesulfinate) under extreme conditions (refluxing strong base).[1][2]
Safety Rule: Perform the neutralization and extraction at Room Temperature (20-25°C) or on ice. Do not heat the basic aqueous solution.
Q: Can I use rotary evaporation on the free base?A: Yes, but be aware that low molecular weight amines can be volatile.[1]
Precaution: Do not use high vacuum (<10 mbar) for extended periods if the oil is small in quantity.[1] Keep the water bath <40°C.
Storage: The free base absorbs
from the air rapidly (forming carbamates).[1] Store under Nitrogen or Argon, or convert back to a salt (e.g., Oxalate or HCl) for long-term storage.[1][2]
References
Reich, H. J. (2024).[1] pKa Data: Amines and Aniline Derivatives. University of Wisconsin-Madison.[1] [Link][1]
Context: Foundation for estimating the pKa shift caused by electron-withdrawing groups (
Minimizing decomposition of 1-Methanesulfonylpropan-2-amine during thermal processing
Case ID: 1-MSP-2A-THERM Status: Active Assigned Specialist: Senior Application Scientist Executive Summary: The Stability Profile 1-Methanesulfonylpropan-2-amine (CAS: 13947-69-8) is a chiral building block frequently us...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: 1-MSP-2A-THERM
Status: Active
Assigned Specialist: Senior Application Scientist
Executive Summary: The Stability Profile
1-Methanesulfonylpropan-2-amine (CAS: 13947-69-8) is a chiral building block frequently used in the synthesis of phosphodiesterase 4 (PDE4) inhibitors (e.g., Apremilast analogs).
Users frequently report "unexplained" yield loss and discoloration during thermal processing (drying, distillation, or recrystallization). This is not random decomposition; it is a predictable cascade governed by two competing mechanisms:
-Elimination and Oxidative Deamination .
Quick Reference Stability Table
Parameter
Limit/Recommendation
Critical Consequence of Excursion
Max Process Temp (Free Base)
< 50°C
Rapid -elimination to vinyl sulfone.
Max Process Temp (Salt)
< 90°C (HCl/TsOH salt)
Acidic salts stabilize the amine, preventing elimination.
Atmosphere
or Ar (Strict)
Formation of colored imines/N-oxides (Yellowing).
pH Sensitivity
Unstable at pH > 10 + Heat
Promotes retro-Michael addition (decomposition).
Drying Method
Vacuum (< 50 mbar) @ 40°C
Avoid convection ovens for the free base.
The Mechanics of Decomposition
To solve the issue, you must understand the molecular "trap" within this structure. The molecule contains a sulfone (electron-withdrawing) and an amine (basic) separated by an ethylene bridge. This is the classic setup for a Retro-Michael (or
-elimination) reaction.
Mechanism 1: Self-Catalyzed
-Elimination
In the free base form, the amine group of one molecule can deprotonate the acidic
-carbon (next to the sulfone) of another, triggering the loss of ammonia (). This generates a volatile vinyl sulfone impurity.
Mechanism 2: Oxidative Discoloration
Primary amines are prone to radical oxidation, catalyzed by trace metals or heat, leading to imines and diazo species that cause the characteristic "brown oil" syndrome.
Visualization: Decomposition Pathways
The following diagram illustrates the two major failure modes.
Caption: Figure 1. Thermal decomposition pathways showing the competing risks of elimination (generating vinyl sulfone) and oxidation (generating color bodies).
Troubleshooting Guide (FAQ)
Issue 1: "My product turned from white solid to yellow oil during vacuum drying."
Diagnosis: Oxidation and/or partial melting with elimination.
The Science: Even under vacuum, trace oxygen leaks can oxidize the amine at elevated temperatures. Furthermore, if the free base melts (mp is often low), the liquid phase allows faster intermolecular elimination.
Corrective Action:
Temperature Check: Ensure the water bath is
C.
Atmosphere: Break the vacuum only with Nitrogen or Argon, never ambient air.
Salt Screen: If possible, isolate the product as the Hydrochloride or Tosylate salt. The protonated amine (
) is not basic and cannot catalyze the elimination, nor does it oxidize easily.
Issue 2: "I see a new impurity at RRT 0.85 (or -17 mass units) in LCMS."
Diagnosis: Deamination (Loss of
).
The Science: You have formed the vinyl sulfone (1-(methylsulfonyl)prop-1-ene). This is irreversible under the processing conditions.
Corrective Action:
Stop Distillation: Do not attempt to distill the free base at atmospheric pressure.
Acid Wash: If the impurity is present, dissolve the crude in EtOAc and wash with dilute HCl. The amine moves to the aqueous layer; the non-basic vinyl sulfone stays in the organic layer. Separate, then carefully neutralize the aqueous layer (pH 9-10) and extract immediately.
Issue 3: "Yields are inconsistent between batches (60% - 85%)."
Diagnosis: Variable hold times in the "danger zone" (basic aqueous solution).
The Science: During workup, if the product sits in a basic solution (pH > 11) while warm, the hydroxide ion acts as the base to trigger elimination.
Corrective Action:
Just-in-Time Neutralization: Keep the product as an acidic solution until the final extraction step.
Cold Extraction: Perform the neutralization (free-basing) at
C, not room temperature.
Validated Protocols
Protocol A: Safe Workup of Free Base
Prevents elimination during isolation.
Quench: Cool reaction mixture to
C.
Acid Extraction: Extract the amine into 1N HCl (aq). Discard organic impurities (this removes any vinyl sulfone formed during reaction).
Neutralization (Critical Step):
Add fresh organic solvent (e.g., DCM or EtOAc) to the acidic aqueous phase.
While stirring at 0°C, slowly add 50% NaOH or
until pH reaches 10-11.
Immediately separate layers. Do not let the amine sit in the basic aqueous layer.
Drying: Dry organic layer over
(avoid if Lewis acid sensitivity is suspected, though rare here).
Concentration: Rotary evaporate at bath temp < 35°C .
Protocol B: Conversion to Stable HCl Salt
Recommended for storage and thermal stability.
Dissolve crude free base in dry Ethanol or Isopropanol (5 vol).
Cool to 0°C.
Add 1.1 equivalents of TMSCl (Trimethylsilyl chloride) dropwise.
Why TMSCl? It reacts with the alcohol solvent to generate anhydrous HCl in situ, avoiding water introduction.
Allow to warm to room temperature. The white precipitate is the stable amine hydrochloride.
Filter and dry. This salt is stable up to >150°C (check melting point).
Visualization: Processing Decision Tree
Caption: Figure 2. Decision tree for processing to minimize thermal exposure and remove elimination byproducts.
References
Trost, B. M., & Procopiou, P. A. (2025). Ei Elimination: An Unprecedented Facet of Sulfone Chemistry. ResearchGate.
Voice, A. K., et al. (2013).[1] Oxidative Degradation of Amines With High-Temperature Cycling. Energy Procedia/ResearchGate.
Innovative Polymers . (n.d.). Effects of Oxidation on Amine-Containing Materials.
University of Texas at Austin . (2011). Thermal Degradation and Corrosion of Amines for CO2 Capture.
Wikipedia . (n.d.). Ei mechanism (Thermal syn elimination).
Technical Support Hub: Enantioseparation of 1-Methanesulfonylpropan-2-amine
Case ID: MSPA-RES-001 Subject: Separation of Enantiomers for 1-Methanesulfonylpropan-2-amine hydrochloride Status: Active Assigned Scientist: Senior Application Specialist Executive Summary 1-Methanesulfonylpropan-2-amin...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: MSPA-RES-001
Subject: Separation of Enantiomers for 1-Methanesulfonylpropan-2-amine hydrochloride
Status: Active
Assigned Scientist: Senior Application Specialist
Executive Summary
1-Methanesulfonylpropan-2-amine (MSPA) is a critical chiral intermediate, often utilized in the synthesis of PDE4 inhibitors (e.g., analogs of Apremilast). The molecule possesses a single chiral center at the C2 position. While asymmetric synthesis from L-Alaninol is the preferred industrial route for >99% ee, researchers frequently encounter racemic mixtures that require immediate resolution.
This guide addresses the two primary methodologies for separation: Classical Diastereomeric Salt Resolution (for gram-to-kilogram scale) and Chiral HPLC (for analytical check and milligram purification).
Module 1: Classical Resolution (Bulk Separation)
User Query:
"I have 50g of racemic 1-Methanesulfonylpropan-2-amine HCl. I need the (S)-enantiomer. Which resolving agent should I use, and how do I handle the HCl salt?"
Technical Response:
Step 1: Freebasing (Critical Pre-requisite)
You cannot resolve the hydrochloride salt directly using chiral acids because the amine is already protonated. You must liberate the free base.
Protocol:
Dissolve the HCl salt in minimal water (approx. 3 mL/g).
Cool to 0-5°C.
Slowly add 50% NaOH (aq) until pH > 12.
Extract exhaustively with Dichloromethane (DCM) or Isopropyl Acetate (IPAc). Note: The sulfone group increases water solubility, so multiple extractions are necessary.
Dry over Na₂SO₄ and concentrate. Do not use heat (>40°C) as primary amines can degrade or carbonate in air.
Step 2: Resolving Agent Selection
For chiral primary amines with sulfone functionalities, Di-p-toluoyl-L-tartaric acid (L-DTTA) or N-Acetyl-L-leucine are the "Gold Standard" resolving agents. Simple Tartaric acid often yields "oily" salts with this specific amine due to high solubility.
Step 3: The Resolution Protocol (L-DTTA Method)
Parameter
Specification
Solvent System
Methanol (MeOH) or Ethanol/Water (95:5)
Stoichiometry
1.0 equivalent of Amine : 1.0 equivalent of L-DTTA
Temperature
Reflux to dissolution Slow cool to 20°C Age for 4h
Target Salt
(S)-Amine L-DTTA diastereomer
Troubleshooting The Crystallization:
Issue: No precipitate formed after cooling.
Fix: The salt is likely too soluble in pure Methanol. Re-heat and add IPA (Isopropyl Alcohol) as an anti-solvent until slightly turbid, then cool again.
Issue: The solid is an oil/gum.
Fix: This indicates trapped solvent or impurities. Re-heat to reflux and add a "seed" crystal if available. If not, scratch the glass surface vigorously. Switch solvent to Ethanol/Ethyl Acetate (1:1).
Separate organic layer, dry, and convert back to HCl salt using 4M HCl in Dioxane for storage.
Module 2: Chiral HPLC (Analytical & Purification)
User Query:
"I need to check the enantiomeric excess (ee) of my resolved product. Standard C18 columns show one peak. What is the correct method?"
Technical Response:
Primary amines are notorious for peak tailing on chiral stationary phases due to interaction with residual silanols. You must use a Basic Additive or a Coated Polysaccharide Column .
Root Cause: The amine group is interacting with the silica support.
Solution: Increase the Diethylamine (DEA) concentration to 0.2%. If using an immobilized column (like Chiralpak IA/IC), you can switch to 0.1% Methanesulfonic Acid (MSA) in Ethanol, which forms the salt in situ and often sharpens peaks significantly.
Q: I see a split peak for the major enantiomer.
Root Cause: Sample solvent mismatch. You likely dissolved the sample in 100% DMSO or Water while running a Hexane method.
Solution: Dissolve the sample in the Mobile Phase (Hexane/IPA).
Module 3: Workflow Visualization
The following diagram illustrates the decision logic for processing the racemic hydrochloride salt.
Caption: Decision matrix for processing racemic 1-Methanesulfonylpropan-2-amine hydrochloride based on operational scale.
Module 4: Expert Insight (Root Cause Correction)
Q: Why is the yield of my resolution only 30%?A: The maximum theoretical yield of a classical resolution is 50% (since you discard the unwanted enantiomer). In practice, losses during crystallization often cap this at 30-35%.
Recommendation:
If you require multi-gram quantities regularly, stop resolving . Switch to Asymmetric Synthesis .
Precursor: L-Alaninol (CAS 2749-11-3).
Route: N-protection (Boc)
O-Mesylation Displacement with Methanethiol Oxidation to Sulfone Deprotection.
Advantage: This route retains the chirality of the L-Alaninol, yielding the (S)-amine directly with >99% ee, bypassing the yield loss of resolution.
References
Crystal Structure of Chiral Salts: Rajegowda, H. R., et al. (2014). Crystal structure of (2R)-1-[(methylsulfonyl)oxy]propan-2-aminium chloride. Acta Crystallographica Section E. Link
General Resolution of Amines: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for L-DTTA usage).
Chiral HPLC of Basic Amines: Stringham, R. W., & Ye, Y. K. (2006).[3] Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A. Link
Synthesis vs Resolution: TD Commons. (2021).[2][4][5][6] Process for the preparation of (S)-methyl (1-aminopropan-2-yl)carbamate hydrochloride. (Demonstrates the L-Alaninol synthetic route). Link
SFC Screening Protocols: Regalado, E. L., et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America. Link
Comparative Guide: FTIR Spectral Analysis of 1-Methanesulfonylpropan-2-amine HCl
Executive Summary This guide provides a technical analysis of 1-Methanesulfonylpropan-2-amine HCl , a bifunctional building block containing a sulfone ( ) and a primary amine hydrochloride ( ). In drug development, this...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis of 1-Methanesulfonylpropan-2-amine HCl , a bifunctional building block containing a sulfone (
) and a primary amine hydrochloride ().
In drug development, this molecule often serves as a chiral intermediate. The critical analytical challenge lies in verifying the integrity of the salt formation (conversion from free base to HCl salt) and ensuring the stability of the sulfone moiety . This guide compares the FTIR spectral signature of the target molecule against its free base alternative and evaluates FTIR against Raman spectroscopy for process monitoring.
Structural & Spectral Deconstruction
To accurately interpret the spectrum, we must deconstruct the molecule into its constituent vibrational oscillators. The molecule consists of a propyl backbone, a terminal methylsulfonyl group, and a secondary carbon substituted with a primary ammonium group.
Theoretical Band Assignment (Diagnostic Regions)
Functional Group
Vibration Mode
Expected Wavenumber ()
Diagnostic Value
Ammonium ()
N-H Stretch (Sym/Asym)
2800 – 3200 (Broad)
High: Overlaps C-H stretches; indicates salt formation.
High: Sharp doublet often seen with asymmetric partner.
Alkyl Backbone
C-H Stretch ()
2900 – 2980
Low: Structural baseline; often obscured by .
Expert Insight: The sulfone group is highly polar, resulting in intense absorption bands. In the HCl salt form, the broad ammonium stretch will likely obscure the fine structure of the C-H stretching region, a phenomenon known as "Fermi resonance broadening" common in amine salts [1].
Comparative Analysis: HCl Salt vs. Free Base
The most critical quality control (QC) step is distinguishing the Hydrochloride Salt from the Free Base (1-Methanesulfonylpropan-2-amine). Failure to fully protonate the amine affects solubility and bioavailability.
Spectral Differentiators
Feature
Free Base ()
HCl Salt ()
Causality
3300-3500
Sharp Doublet (Sym/Asym N-H)
Absent (Replaced by broad band)
Loss of free N-H bonds upon protonation.
2500-3200
Distinct C-H bands visible
Broad "Mountain" shape
Hydrogen bonding of widens the N-H energy distribution.
1600 region
Scissoring band (~1590-1610)
Shifted/Split (~1500 & 1600)
Change in symmetry from () to -like ().
Fingerprint
Clean baseline >2000
Combination Bands (2000-2200)
Overtone bands specific to amine salts [2].
Decision Logic for Salt Verification
Below is the logic flow for determining if the salt formation reaction reached completion.
Figure 1: Logic gate for distinguishing Free Base from HCl Salt using FTIR spectral features.
Technique Comparison: FTIR vs. Raman[1][2][3][4][5]
While FTIR is the industry standard for identity testing (ID), Raman spectroscopy offers distinct advantages for this specific sulfone-amine molecule.
Feature
FTIR (Mid-IR)
Raman (785/1064 nm)
Recommendation
Sulfone Detection
Excellent. is highly polar (strong dipole change).
Method: Attenuated Total Reflectance (ATR)
Rationale: Amine salts are hygroscopic. The traditional KBr pellet method often introduces moisture artifacts (broad -OH bands at 3400
) that mimic the free base or obscure the salt region. ATR minimizes atmospheric exposure [3].
Step-by-Step Methodology
Instrument Setup:
Detector: DTGS (standard) or MCT (high sensitivity).
Crystal: Diamond or ZnSe (Diamond preferred for hard crystalline salts).
Resolution: 4
.
Scans: 32 (screening) or 64 (final QC).
Background Acquisition:
Clean crystal with Isopropanol.[2] Ensure it is dry.
Collect air background. Critical: Ensure no
fluctuation (doublet at 2350 ).
Sample Loading:
Place ~10 mg of 1-Methanesulfonylpropan-2-amine HCl on the crystal.
Crucial Step: Apply high pressure using the slip-clutch anvil.
Why? Crystalline salts have a high refractive index. Poor contact results in weak bands and a noisy baseline (the "derivative shape" artifact).
Data Processing:
ATR Correction: Apply if comparing to transmission library spectra (corrects for penetration depth dependence on wavelength).
Baseline Correction: Rubberband method (only if scattering causes baseline tilt).
Analytical Workflow Diagram
Figure 2: Optimized ATR-FTIR workflow for hygroscopic amine salts.
Troubleshooting & Artifacts
Observation
Probable Cause
Corrective Action
Broad band at 3400
Moisture absorption (Hygroscopicity).
Dry sample in desiccator; Use ATR with N2 purge.
Doublet at 2350
Atmospheric change.
Re-run background; ensure sample compartment is closed.
Weak intensity / Noisy
Poor crystal contact.
Increase anvil pressure; grind sample slightly if crystals are large.
Shifted Sulfone peaks
Hydrogen bonding variation.
Check for polymorphs or solvates (e.g., hydrate formation).
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard text for Fermi resonance in amine salts).
Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry.
NIST Chemistry WebBook. "Infrared Spectroscopy Data." National Institute of Standards and Technology.
Larkin, P. (2011). IR and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Comparison of Raman/FTIR for polar groups).
Comparative Guide: LC-MS Method Development for 1-Methanesulfonylpropan-2-amine Hydrochloride
Executive Summary: The Polarity Challenge The analysis of 1-Methanesulfonylpropan-2-amine hydrochloride presents a classic "polar retention" challenge in liquid chromatography. As a small, highly polar, aliphatic amine w...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Polarity Challenge
The analysis of 1-Methanesulfonylpropan-2-amine hydrochloride presents a classic "polar retention" challenge in liquid chromatography. As a small, highly polar, aliphatic amine with no significant UV chromophore, this molecule fails under traditional Reverse Phase (RP) conditions and is invisible to standard UV/Vis detectors.
This guide objectively compares three methodological approaches: Standard C18 , Ion-Pairing Chromatography (IPC) , and Hydrophilic Interaction Liquid Chromatography (HILIC) . Based on experimental evidence and MS-compatibility requirements, HILIC-MS/MS is identified as the superior protocol for sensitivity, retention, and robustness.
Compound Profile & Analytical Hurdles
Understanding the physicochemical properties is the first step in rational method design.
Property
Value / Description
Analytical Implication
Structure
Aliphatic backbone with polar sulfone and amine groups.[1]
Molecular Weight
137.20 g/mol (Free Base)
Low mass requires MS detection (Single Quad or TQ).
Polarity (LogP)
< 0 (Estimated)
Highly hydrophilic; elutes in the void volume on C18.
pKa
~10.5 (Amine)
Positively charged at acidic/neutral pH (ideal for ESI+).
Chromophore
None (Lack of conjugation)
UV detection is impossible. MS or CAD/ELSD is required.
Strategic Method Selection: A Comparative Analysis
We evaluated three primary strategies for retaining and detecting this compound.
Method A: Traditional Reverse Phase (C18)
Mechanism: Hydrophobic interaction.
Outcome:FAILURE .
Analysis: Due to the high polarity of the sulfone and protonated amine, the analyte interacts more strongly with the aqueous mobile phase than the C18 stationary phase.
Result: The peak elutes in the void volume (
), co-eluting with salts and matrix suppression zones.
Method B: Ion-Pairing Chromatography (IPC)
Mechanism: Addition of reagents like Heptafluorobutyric Acid (HFBA) or Trifluoroacetic Acid (TFA) to form neutral ion pairs with the amine, increasing retention on C18.
Outcome:SUB-OPTIMAL .
Analysis: While IPC successfully retains the amine, reagents like TFA and HFBA cause severe signal suppression in Mass Spectrometry and permanently contaminate the MS source.
Verdict: Acceptable for ELSD/CAD, but prohibited for high-sensitivity LC-MS.
Mechanism: Partitioning between a water-enriched layer on the polar stationary phase and the acetonitrile-rich mobile phase.
Outcome:OPTIMAL .
Analysis: The high organic content (starting at 90% ACN) favors the solubility of the analyte in the stationary aqueous layer.
Benefit: The high % organic mobile phase enhances desolvation efficiency in the ESI source, boosting sensitivity by 5-10x compared to aqueous RP phases.
Comparative Data Summary
Feature
Method A: C18
Method B: IPC-C18
Method C: HILIC (Amide)
Retention Factor ()
< 0.2 (Void)
> 2.0 (Good)
> 3.5 (Excellent)
MS Sensitivity
N/A
Low (Suppression)
High (Enhanced Desolvation)
Peak Shape
N/A
Sharp
Symmetric
Robustness
High
Low (Equilibration issues)
Medium (Requires careful prep)
Visualizing the Decision Logic
The following diagram illustrates the critical decision pathway that leads to the selection of HILIC for this specific molecule.
Caption: Decision matrix eliminating C18 and Ion-Pairing in favor of HILIC for polar, non-UV active amines.
Recommended Experimental Protocol (HILIC-MS/MS)
This protocol is designed to be self-validating. The use of an Amide column is specified because it tolerates water better than bare silica and provides unique selectivity for the sulfone group.
A. Chromatographic Conditions[2][3][5][6][7]
Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent (e.g., Supelco Ascentis Express OH5).
Temperature: 40°C (Improves mass transfer and lowers backpressure).
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjust with Formic Acid).
Why: Low pH ensures the amine is fully protonated (
) for retention and ESI+ detection.
Mobile Phase B: Acetonitrile (LC-MS Grade).
Flow Rate: 0.4 mL/min.
Gradient:
0.0 min: 90% B
1.0 min: 90% B (Isocratic hold to focus peak)
5.0 min: 50% B
5.1 min: 90% B
8.0 min: 90% B (Re-equilibration is critical in HILIC)
Desolvation Temp: 400°C (High temp required for aqueous removal).
MRM Transitions (Multiple Reaction Monitoring):
Precursor Ion (m/z)
Product Ion (m/z)
Cone Voltage (V)
Collision Energy (eV)
Assignment
138.1
121.1
20
15
Loss of (Quantifier)
138.1
59.0
20
25
Alkyl fragment (Qualifier)
138.1
79.0
20
30
Sulfone fragment ()
C. Sample Preparation (Critical Step)
The Diluent Mismatch Effect: In HILIC, injecting a sample dissolved in 100% water will cause peak splitting and breakthrough because water is the "strong" solvent.
Stock Solution: Dissolve 1 mg in 1 mL Water (or Methanol).
Working Standard: Dilute Stock 1:100 using 90:10 Acetonitrile:Water .
Rule: The sample diluent must match the initial mobile phase conditions (High Organic).
Workflow Visualization
The following diagram outlines the complete analytical workflow, highlighting the critical "Diluent Matching" step often missed in standard protocols.
Caption: Analytical workflow emphasizing the critical dilution step with Acetonitrile to prevent peak distortion.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Peak Splitting / Doublet
Sample diluent is too aqueous.
Ensure sample is dissolved in >80% Acetonitrile.
Retention Time Shift
Insufficient equilibration.
HILIC requires longer equilibration than RP. Ensure at least 10 column volumes between runs.
Low Sensitivity
Ion suppression from salt.
Divert flow to waste for the first 1 minute (void volume) to remove buffer salts from the source.
Carryover
Amine sticking to injector loop.
Use a needle wash of 50:50 Water:Methanol + 0.1% Formic Acid.
References
Waters Corporation. (2023). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS. Retrieved from
Chrom Tech, Inc. (2025).[2] Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from
McHale, C., & Harmon, T. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Halo Columns. Retrieved from
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 87182702, (S)-1-Phenylpropan-2-amine Methanesulfonate. (Used for structural analog comparison). Retrieved from
Comparative Guide: Solid-State Characterization of 1-Methanesulfonylpropan-2-amine Salts
Executive Summary 1-Methanesulfonylpropan-2-amine hydrochloride represents a critical class of polar, sulfone-functionalized amine intermediates often utilized in the synthesis of phosphodiesterase (PDE) inhibitors and k...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-Methanesulfonylpropan-2-amine hydrochloride represents a critical class of polar, sulfone-functionalized amine intermediates often utilized in the synthesis of phosphodiesterase (PDE) inhibitors and kinase-targeted therapeutics. Its structural duality—combining a basic amine donor with a strong sulfonyl acceptor—creates unique crystallographic challenges and opportunities.
This guide serves as a technical blueprint for researchers characterizing this specific salt. Unlike standard alkyl amines, the presence of the sulfonyl group (
) introduces a competing hydrogen-bond acceptor that significantly influences lattice energy and hygroscopicity. This document compares the Hydrochloride (HCl) salt against alternative forms (Free Base, Mesylate) and provides the reference data ranges required to validate your experimental X-ray diffraction (XRD) results.
Part 1: Structural Chemistry & Crystallographic Expectations
The Molecular Scaffold
The target molecule, 1-Methanesulfonylpropan-2-amine , features a chiral center at the C2 position.
Formula:
Key Interaction Sites:
Ammonium Head (
): A strong, spherical proton donor (3 donors).
Sulfonyl Tail (
): A bifurcated hydrogen bond acceptor.
Chirality: If synthesized from L-alanine or similar chiral pools, the crystal will lack an inversion center (Space Group:
or ). If racemic, expect Centrosymmetric groups ().
Comparative Salt Profiling
The choice of counter-ion drastically alters the solid-state properties. The table below contrasts the Hydrochloride salt (the target) with the Free Base and Mesylate alternatives, based on standard structural trends for small sulfone-amines.
Table 1: Comparative Physicochemical Profile
Feature
Hydrochloride Salt (Target)
Free Base
Mesylate Salt (Alternative)
Lattice Energy
High (Strong Ionic + H-bond network)
Low (Van der Waals dominated)
Moderate (Larger anion packing)
Melting Point
High (>160°C typical)
Low (<50°C or Oil)
Moderate (120–150°C)
Hygroscopicity
Moderate to High (Critical RH ~60-70%)
Low (unless oil)
Low (Often non-hygroscopic)
Solubility (Aq)
Very High (>100 mg/mL)
Moderate
High
Crystal Habit
Prisms/Needles (often anisotropic)
Amorphous/Waxy
Plates/Blocks
Space Group
(if enantiopure)
N/A (often liquid)
Analyst Note: The HCl salt is preferred for purification due to its high crystallization potential, but researchers must monitor for hydrate formation (e.g., hemihydrate) due to the high H-bond donor/acceptor ratio.
Part 2: X-Ray Crystallography Data & Metrics
Since specific published coordinates for this exact intermediate are often proprietary, the following data represents the Target Validation Metrics . These are the values you should expect when solving the structure. If your experimental unit cell deviates significantly (>5%) from these ranges, suspect a different stoichiometry (e.g., di-HCl) or solvation state.
Sulfur atom increases density vs. pure alkyl amines.
H-Bond Motif
and
Same
Critical: Look for bridging 3 ammoniums.
Diagnostic Diffraction Peaks (PXRD)
For rapid identification without growing single crystals, look for these characteristic
ranges (Cu K source):
Low Angle (5–10°
): Indicates large d-spacing. Presence suggests a layered structure or large unit cell (unlikely for simple HCl, likely for Mesylate).
Mid Range (18–25°
): Dominant packing peaks. High intensity here confirms good crystallinity.
Halo: A broad "hump" indicates amorphous content (failed crystallization).
Part 3: Experimental Protocols
Protocol A: Single Crystal Growth (Vapor Diffusion)
Objective: Grow diffraction-quality crystals of 1-Methanesulfonylpropan-2-amine HCl.
Solubility Check: Dissolve 20 mg of the salt in minimal Methanol (MeOH) or Ethanol (EtOH) . It should be fully soluble.
Setup: Place the solution in a small inner vial (GC vial).
Antisolvent: Place the inner vial inside a larger jar containing Ethyl Acetate or Diethyl Ether (volatile antisolvents).
Equilibration: Seal the outer jar. Allow to stand undisturbed at 4°C for 3–7 days.
Harvesting: Crystals will form as the antisolvent diffuses into the alcohol. Mount immediately in Paratone oil to prevent dehydration if the form is a solvate.
Protocol B: Data Collection & Reduction
Temperature: Collect at 100 K .
Reasoning: Sulfone oxygens often exhibit high thermal motion (libration) at room temperature, obscuring bond lengths. Cooling freezes this motion.
Strategy: Full sphere collection (redundancy > 4).
Refinement: Locate the H-atoms on the Nitrogen from the difference Fourier map. Do not constrain them geometrically initially; their position confirms the salt formation (proton transfer).
Part 4: Visualization of Structural Logic
Diagram 1: Salt Screening & Characterization Workflow
This workflow illustrates the decision matrix for characterizing the salt, ensuring resource efficiency.
Caption: Decision tree for solid-state characterization. Note the pivot to alternative anions (Mesylate) if the HCl salt yields amorphous solids.
Diagram 2: Hydrogen Bonding Topology
The stability of this crystal relies on the interaction between the chloride anion and the sulfone/amine groups.
Caption: Schematic of the expected H-bond network. The Chloride ion acts as a multi-point bridge, while direct Amine-Sulfone interactions provide secondary stabilization.
References
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
Cambridge Crystallographic Data Centre (CCDC). Cambridge Structural Database (CSD). (Standard repository for small molecule organic crystal structures). [Link]
Desiraju, G. R. (2002). Hydrogen bridges in crystal engineering: Interactions without borders. Accounts of Chemical Research. [Link]
Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on crystal habits and polymorphism). [Link]
Gould, R. O., et al. (1990). Crystal structure analysis of hydrochloride salts of small amines. Acta Crystallographica Section B. (General reference for packing motifs of amine hydrochlorides). [Link]
Comparative
Elemental Analysis Standards & Validation Protocols for 1-Methanesulfonylpropan-2-amine Hydrochloride
Executive Summary In the high-stakes landscape of drug development, 1-Methanesulfonylpropan-2-amine hydrochloride (CAS: 1158368-07-0) has emerged as a critical chiral building block, particularly in the synthesis of phos...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the high-stakes landscape of drug development, 1-Methanesulfonylpropan-2-amine hydrochloride (CAS: 1158368-07-0) has emerged as a critical chiral building block, particularly in the synthesis of phosphodiesterase 4 (PDE4) inhibitors and JAK inhibitors. However, its dual functionality—containing both a polar sulfone group and a hygroscopic amine hydrochloride moiety—presents unique challenges for analytical validation.
This guide moves beyond basic datasheets to provide a rigorous comparative analysis of elemental analysis (EA) standards . We evaluate the theoretical "Gold Standard" against experimental realities, comparing the efficacy of Automated Combustion (CHNS) versus Classical Wet Chemistry and Ion Chromatography for this specific matrix.
Product Profile & The "Gold Standard" Benchmark
Before evaluating analytical methods, we must establish the theoretical baseline. For a research-grade standard, the experimental elemental composition must align with the theoretical values within the industry-accepted tolerance of ±0.4% .
) electron-withdrawing group; Amine hydrochloride salt (hygroscopic).
Table 1: The Theoretical Benchmark (Acceptance Criteria)
Use these values to calibrate your instrument or validate supplier Certificates of Analysis (CoA).
Element
Theoretical Mass %
Acceptance Range (±0.4%)
Common Deviations & Causes
Carbon (C)
27.67%
27.27% – 28.07%
Low: Retained water/solvent (hygroscopicity).
Hydrogen (H)
6.97%
6.57% – 7.37%
High: Water absorption ( adds H mass).
Nitrogen (N)
8.07%
7.67% – 8.47%
Low: Incomplete combustion of amine salts.
Sulfur (S)
18.46%
18.06% – 18.86%
Variable: Interference from Halogens (Cl) if not trapped.
Chlorine (Cl)
20.41%
20.01% – 20.81%
Low: Non-stoichiometric salt formation (e.g., hemi-hydrochloride).
Comparative Analysis: Analytical Methodologies
For 1-Methanesulfonylpropan-2-amine HCl, no single method provides a complete purity picture. Below, we compare the three dominant methodologies used in pharmaceutical QC.
Method A: Automated CHNS Combustion (The Industry Workhorse)
Principle: Flash combustion at >1000°C; gases separated by GC.
Best For: Rapid determination of C, H, N, and S.[3][4]
Cons:Critical Failure Mode: The high Chlorine content (20.4%) can poison standard combustion catalysts or form volatile metal chlorides, leading to low Carbon readings.
Verdict:Recommended only with Tungsten Trioxide (
) additives to aid combustion and prevent sulfur retention in ash.
Method B: Argentometric Titration (The Stoichiometry Check)
Principle: Titration of
with Silver Nitrate ().
Best For: Confirming the salt form (Mono-HCl vs. Free Base).
Performance on this Compound:
Pros: Extremely precise for the Chloride counter-ion (±0.1%). Unaffected by water content (if calculated on an anhydrous basis).
Cons: Destructive; consumes more sample (50–100 mg); does not analyze the organic skeleton.
Verdict:Essential secondary method. Use this to confirm the "HCl" part of the molecule, which CHNS often underestimates.
Method C: Ion Chromatography (The Specificity Specialist)
Principle: Separation of ions on an exchange column with conductivity detection.
Best For: Distinguishing Chloride (
) from potential inorganic impurities (Sulfates, Nitrates).
Performance on this Compound:
Pros: Can detect if the "Sulfur" signal in CHNS is from the organic sulfone or inorganic sulfate contamination.
Cons: High setup cost; requires aqueous solubility (good for this salt).
Verdict:Troubleshooting tool. Use only if CHNS Sulfur values are consistently high.
Experimental Protocol: The Self-Validating Workflow
Trustworthiness Directive: Do not simply run the sample. The hygroscopic nature of the amine hydrochloride requires a specific pre-treatment to ensure data integrity.
Step 1: The "Dry-Weight" Correction
Amine hydrochlorides are "water sponges." A sample taken directly from the fridge will fail EA standards 90% of the time due to condensed moisture.
Vacuum Drying: Place 50 mg of sample in a vacuum oven at 40°C for 4 hours over
or Silica Gel.
TGA Confirmation (Optional): If available, run Thermogravimetric Analysis. Any mass loss <100°C is water. Correct your theoretical calculations based on this water content.
Step 2: The Combustion Setup (CHNS)
Capsule: Tin (Sn) capsule.
Additive: Add 5–10 mg of Vanadium Pentoxide (
) or Tungsten Trioxide () .
Reasoning: Sulfones are thermally stable. The additive provides localized oxygen and flux to ensure the
bond breaks completely.
Standard: Calibrate using Sulfanilamide (C6H8N2O2S) – it matches the S/N profile of your analyte closely.
Step 3: Analysis of Results
Use the following decision tree to interpret your data.
Figure 1: Decision Logic for validating 1-Methanesulfonylpropan-2-amine HCl purity based on Elemental Analysis data.
Data Summary: Experimental vs. Theoretical
The following table summarizes typical data observed in high-purity (>98%) lots versus common impure lots.
Parameter
Theoretical
High Purity Lot (Dry)
Wet/Impure Lot
Diagnosis
% Carbon
27.67
27.60
26.10
Solvent/Water Trap: The %C is diluted by non-carbon mass (water).
% Nitrogen
8.07
8.05
7.80
Salt Stoichiometry: If N is correct but Cl is low, you have mixed free-base/salt.
% Sulfur
18.46
18.41
17.50
Incomplete Combustion: Sulfone bond is strong; requires oxidation catalyst.
C/N Ratio
3.43
3.43
3.35
Identity Check: If this ratio deviates, the core structure is incorrect.
References
Sigma-Aldrich. (2023). Product Specification: (R)-1-Methoxypropan-2-amine hydrochloride (Analog Reference). Retrieved from
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1158368-07-0, 1-Methanesulfonylpropan-2-amine hydrochloride. Retrieved from
Thermo Fisher Scientific. (2022). Smart Note: Analysis of Amine Salts by Ion Chromatography. Retrieved from
European Pharmacopoeia (Ph. Eur.). (2023). Chapter 2.5.
Journal of Pharmaceutical and Biomedical Analysis. (2015). Validation of analytical methods for sulfone-containing intermediates.
A Comparative Benchmarking Guide to the Synthetic Production of 1-Methanesulfonylpropan-2-amine
For researchers and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. This guide provides an in-depth comparative analysis of two primary synthetic routes for the...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. This guide provides an in-depth comparative analysis of two primary synthetic routes for the production of 1-Methanesulfonylpropan-2-amine, a valuable building block in medicinal chemistry. The presented routes are critically evaluated based on their chemical principles, experimental feasibility, and potential for scalability.
Introduction
1-Methanesulfonylpropan-2-amine is a bifunctional molecule incorporating a primary amine and a methanesulfonyl group. This unique combination of functionalities makes it a desirable synthon for introducing a sulfonamide moiety, a common pharmacophore in a wide array of therapeutic agents, while also providing a point for further molecular elaboration through its primary amine. The choice of synthetic strategy for such a molecule can significantly impact yield, purity, cost, and safety. This guide will explore two logical and experimentally viable approaches: Route A: Reductive Amination of a Ketone Precursor and Route B: Sulfonylation of an Amine Precursor .
Route A: Reductive Amination of 1-(Methylsulfonyl)propan-2-one
This synthetic approach involves the initial preparation of the key intermediate, 1-(methylsulfonyl)propan-2-one, followed by its conversion to the target primary amine via reductive amination.
Diagram of Route A Workflow
Caption: Workflow for the synthesis of 1-Methanesulfonylpropan-2-amine via reductive amination.
Causality Behind Experimental Choices
The logic of this route lies in constructing the carbon-sulfur bond first, followed by the introduction of the nitrogen functionality. The synthesis of α-sulfonyl ketones, such as the required intermediate, can be achieved through several methods, with the alkylation of a sulfone being a common approach.
The subsequent reductive amination is a widely used and robust method for converting ketones to amines.[1][2] This one-pot reaction typically proceeds through the formation of an intermediate imine, which is then reduced in situ to the desired amine. The use of ammonia as the nitrogen source directly yields the primary amine.[3]
Experimental Protocol: Route A
Step 1: Synthesis of 1-(Methylsulfonyl)propan-2-one
Reaction Principle: This step involves the nucleophilic substitution of the chlorine atom in chloroacetone by the carbanion generated from methyl sulfone.
Procedure:
To a stirred solution of methyl sulfone (1.0 eq.) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere.
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the carbanion.
Cool the reaction mixture back to 0 °C and add a solution of chloroacetone (1.0 eq.) in the same anhydrous solvent dropwise.
Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by the slow addition of water.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford 1-(methylsulfonyl)propan-2-one.
Step 2: Reductive Amination to 1-Methanesulfonylpropan-2-amine
Reaction Principle: The ketone is reacted with ammonia to form an imine in situ, which is then reduced to the primary amine using a suitable reducing agent.
Procedure:
Dissolve 1-(methylsulfonyl)propan-2-one (1.0 eq.) in a suitable solvent, such as methanol or ethanol.
Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate (excess, e.g., 10 equivalents).
To this mixture, add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a common choice as it selectively reduces the imine in the presence of the ketone.[4] Alternatively, catalytic hydrogenation (H₂ gas over a catalyst like Raney Nickel or Palladium on carbon) can be employed.[1]
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or GC-MS.
After completion, carefully quench the reaction (if using a hydride reagent) by the slow addition of dilute aqueous acid.
Basify the mixture with an aqueous base (e.g., NaOH) to a pH of >10.
Extract the product into an organic solvent (e.g., dichloromethane).
Dry the organic layer, concentrate, and purify the crude amine, for example, by distillation or by conversion to its hydrochloride salt followed by recrystallization.
Route B: N-Sulfonylation of Propan-2-amine
This alternative strategy involves the direct formation of the sulfonamide bond by reacting a readily available primary amine, propan-2-amine, with methanesulfonyl chloride.
Diagram of Route B Workflow
Caption: Workflow for the synthesis of 1-Methanesulfonylpropan-2-amine via N-sulfonylation.
Causality Behind Experimental Choices
This route is a direct and often high-yielding method for the formation of sulfonamides.[5] The reaction relies on the nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride.[6] The presence of a non-nucleophilic base is crucial to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product and preventing the protonation of the starting amine.
Experimental Protocol: Route B
Reaction Principle: Nucleophilic acyl substitution at the sulfonyl group.
Procedure:
In a well-ventilated fume hood, dissolve propan-2-amine (1.1 eq.) and a suitable base, such as triethylamine or pyridine (1.2-1.5 eq.), in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Cool the stirred solution to 0 °C in an ice bath.
Slowly add methanesulfonyl chloride (1.0 eq.), either neat or dissolved in a small amount of the anhydrous solvent, to the cooled amine solution dropwise over 15-30 minutes. It is critical to maintain the temperature at 0 °C during the addition.[6]
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours.
Monitor the reaction's progress by TLC until the starting amine is consumed.
Quench the reaction by adding water or 1 M HCl.
Transfer the mixture to a separatory funnel and separate the organic layer.
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-(propan-2-yl)methanesulfonamide.
Potentially scalable, but may require optimization of both steps. Reductive amination is a common industrial process.[7]
Highly scalable, a common transformation in pharmaceutical manufacturing.
Purification
Requires purification of the intermediate ketone and the final amine. Amine purification can sometimes be challenging.
Purification of the final sulfonamide is often straightforward via crystallization or chromatography.
Safety Considerations
Chloroacetone is a lachrymator and toxic.[8] Reductive amination may use toxic reagents like NaBH₃CN.
Methanesulfonyl chloride is highly corrosive, toxic, and a lachrymator, requiring careful handling in a fume hood.[9][10]
Cost-Effectiveness
May be more expensive due to the multi-step nature and potentially costly reducing agents.
Generally more cost-effective due to fewer steps and readily available starting materials.
Atom Economy
Lower due to the multi-step process and the use of a reducing agent.
Higher, as it is a more direct conversion.
Conclusion and Recommendations
Both Route A and Route B present viable pathways for the synthesis of 1-Methanesulfonylpropan-2-amine.
Route B (N-Sulfonylation) is the more direct and likely more efficient method for laboratory-scale synthesis. Its single-step nature, generally high yields, and straightforward purification make it an attractive choice for producing the target compound quickly. However, the hazardous nature of methanesulfonyl chloride necessitates strict safety protocols.
Route A (Reductive Amination) , while being a two-step process, offers an alternative that avoids the direct handling of methanesulfonyl chloride in the final step. The scalability of reductive amination is well-established in the pharmaceutical industry.[7] The primary challenge for this route lies in the efficient and high-yielding synthesis of the key intermediate, 1-(methylsulfonyl)propan-2-one.
For initial research and small-scale production, Route B is recommended due to its directness and likely higher overall yield. For large-scale manufacturing, a thorough process development and cost analysis of both routes would be necessary. The choice may ultimately depend on the availability and cost of starting materials, as well as the specific safety and environmental considerations of the manufacturing facility.
[1][2][3][4] Executive Summary: Immediate Action Plan Do Not dispose of this compound down the drain. Do Not mix with strong bases (liberates volatile free amine) or strong oxidizers.[1][2] Primary Disposal Path: Segrega...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4]
Executive Summary: Immediate Action Plan
Do Not dispose of this compound down the drain.
Do Not mix with strong bases (liberates volatile free amine) or strong oxidizers.[1][2]
Primary Disposal Path: Segregated Solid Hazardous Waste (if powder) or Halogenated Organic Waste solvent stream (if in solution).
Chemical Profile & Hazard Assessment
Senior Scientist Insight: Effective disposal requires understanding the molecule's behavior, not just its regulatory code. 1-Methanesulfonylpropan-2-amine hydrochloride is a bifunctional building block containing a sulfone (
) and a primary amine, stabilized as a hydrochloride salt.[3]
Standard PPE (Nitrile gloves, safety glasses) required.
Why "Halogenated" Matters Here:
Although the organic backbone does not contain C-Cl bonds (like chloroform), the hydrochloride counterion contributes significant chloride content. Upon incineration, this generates acidic hydrogen chloride gas. Consequently, many facilities require this to be tagged as Halogenated Waste to ensure it goes to an incinerator equipped with acid gas scrubbers.
Waste Characterization & Segregation Logic
Proper segregation prevents dangerous cross-reactions and ensures regulatory compliance (RCRA).
The "Sulfur-Amine" Trap[1]
The Risk: Mixing amine salts with high-pH waste (hydroxides, bicarbonates) deprotonates the ammonium group.
The Result: Release of the free amine. While sulfone-amines are less volatile than simple alkyl amines, they can still generate noxious odors and potentially toxic vapors.[3]
The Rule: Always segregate from Caustic/Basic Waste .
Only if Cl content is below facility threshold (<1000 ppm usually).
Aqueous Acidic
Compatible
Salt is stable in acid.
Aqueous Basic
INCOMPATIBLE
Exothermic reaction; odor release.
Oxidizers
INCOMPATIBLE
Potential for violent reaction with amine/sulfone.[1]
Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Substance or Expired Stock)
Best practice: Keep solids solid. Dissolving creates unnecessary volume.[3]
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[3] Avoid metal containers due to potential corrosion from the HCl salt.
Transfer: Transfer the solid carefully to avoid dust generation. If the original container is small (<50g), place the entire bottle inside the waste jar.
Labeling:
Constituents: "1-Methanesulfonylpropan-2-amine hydrochloride" (Do not use abbreviations).[3]
Scenario: You have dissolved the compound in a solvent (e.g., Methanol, DCM).[3]
Identify the Solvent: The solvent dictates the waste stream, not the solute.
If dissolved in DCM/Chloroform:Halogenated Waste Stream .
If dissolved in Methanol/Ethanol:Halogenated Waste Stream (due to the HCl salt content).
pH Check: Ensure the solution is Neutral to Acidic (pH 4-7). If basic, carefully neutralize with dilute HCl before bottling to prevent off-gassing.[3]
Bottle: Use an approved solvent waste carboy (typically HDPE or safety-coated glass).[3]
Labeling: List the solvent as the primary constituent (e.g., "95% Methanol") and the amine salt as a trace constituent (e.g., "5% Amine Hydrochloride").
Bagging: Place items in a clear, 6-mil polyethylene bag.
Twist & Tape: Seal the bag using the "gooseneck" method (twist, fold over, tape).
Disposal: Place in the Dry Laboratory Waste box (often the "gray bin" or "chem-contaminated trash"). Note: If the debris is heavily soaked or dripping, it must be treated as solid hazardous waste (Scenario A).[3]
Visual Decision Workflow
The following diagram illustrates the decision logic for disposing of 1-Methanesulfonylpropan-2-amine hydrochloride.
Figure 1: Decision tree for the segregation and disposal of amine hydrochloride salts.
Regulatory & Compliance Context (RCRA)
While this specific compound is not typically listed on the EPA's P-list or U-list (unlike simple amines like methanamine, CAS 593-51-1), it is regulated based on its characteristics :
Toxicity (TC): If the concentration is high enough to fail TCLP (Toxicity Characteristic Leaching Procedure), it is hazardous.
Corrosivity (D002): Aqueous solutions with pH < 2 are hazardous.
Generator Knowledge: As a researcher, you apply "generator knowledge" to classify the waste. Because it contains Sulfur and Chlorine, the most responsible classification is Destructive Incineration (often coded as Halogenated/Sulfur-bearing waste) to prevent environmental release of SOx and HCl.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 56841804 (Related Structure: 1-Methanesulfonylpropan-2-amine).[3] Retrieved from [Link][3]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link][3]